3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid: Structural Characterization, Synthesis, and Applications in Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic selection of bicyclic heteroaromatic scaffolds is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The thieno[2,3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of bicyclic heteroaromatic scaffolds is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The thieno[2,3-c]pyrazole core has emerged as a privileged, conformationally restricted bioisostere for indazole and benzothiophene. It offers unique electron distribution, tunable lipophilicity, and precise hydrogen-bonding vectors. This technical whitepaper explores 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid , detailing its physicochemical properties, a self-validating de novo synthesis methodology, and its critical role as a building block in the development of novel therapeutics, specifically P2X3 receptor antagonists.
Chemical Identity & Physicochemical Properties
Understanding the foundational metrics of a building block is essential for predicting its behavior in downstream coupling reactions and its influence on the final Active Pharmaceutical Ingredient (API). The carboxylic acid moiety at the C5 position provides an ideal synthetic handle for amide coupling, while the pyrazole nitrogen atoms serve as critical hydrogen bond donors/acceptors in target binding pockets.
The quantitative structural data for the parent core is summarized in Table 1, cross-verified against structural isomers in the and .
Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
Monoisotopic Mass
182.0150 Da
Critical for high-resolution LC-MS validation during synthesis.
Topological Polar Surface Area (TPSA)
83.2 Ų
Optimal for maintaining membrane permeability in target compounds.
Hydrogen Bond Donors
2 (COOH, Pyrazole NH)
Facilitates strong interactions with kinase hinge regions or receptor pockets.
Hydrogen Bond Acceptors
4 (N, N, O, O)
Enhances aqueous solubility and target affinity.
Rotatable Bonds
1
High conformational rigidity reduces entropic penalty upon target binding.
De Novo Synthesis Pathway and Mechanistic Causality
The construction of the thieno[2,3-c]pyrazole core requires precise regiochemical control. The most robust approach utilizes a modular bottom-up synthesis starting from a functionalized pyrazole.
Mechanistic Causality of Reagent Selection
Vilsmeier-Haack Formylation: We initiate the sequence with 3-methyl-1H-pyrazol-5-ol. The choice of Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) is highly intentional. The resulting Vilsmeier reagent acts dually: it installs the necessary formyl group at the electron-rich C4 position via electrophilic aromatic substitution, and simultaneously converts the C5 hydroxyl into a labile chloride leaving group. This sets up the exact geometry needed for annulation.
Thiophene Annulation: The intermediate is reacted with ethyl thioglycolate. Potassium carbonate (K₂CO₃) is selected as the base over stronger alkoxides (like NaOEt) to prevent premature saponification of the ethyl ester. The nucleophilic thiol displaces the C5 chloride via SₙAr, followed by an intramolecular Knoevenagel-type condensation between the active methylene and the C4 aldehyde. This cascade is thermodynamically driven by the aromatization of the newly formed thiophene ring.
Saponification: Finally, Lithium Hydroxide (LiOH) in a THF/Water mixture is used to cleave the ethyl ester. LiOH is chosen for its mild nature, ensuring the ester is hydrolyzed without risking degradation of the electron-rich heteroaromatic core.
Workflow for the de novo synthesis of the thieno[2,3-c]pyrazole core.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step contains built-in analytical checkpoints (TLC and LC-MS) to confirm successful transformation before proceeding.
Protocol A: Annulation to Ethyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
Setup: Charge a round-bottom flask with 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous DMF (0.2 M).
Reagent Addition: Add anhydrous K₂CO₃ (2.5 eq) followed by dropwise addition of ethyl thioglycolate (1.1 eq) at 0 °C.
Reaction: Heat the mixture to 60 °C for 4 hours.
Self-Validation Checkpoint: Monitor via normal-phase TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar aldehyde spot is entirely consumed, replaced by a distinct, non-polar UV-active spot (the aromatized ester).
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Saponification to the Final Carboxylic Acid
Setup: Dissolve the crude ester from Protocol A in a 3:1 mixture of THF and H₂O (0.1 M).
Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.
Self-Validation Checkpoint: Analyze an aliquot via positive-ion ESI-LC-MS. The disappearance of the ester mass and the emergence of a dominant peak at m/z 183.0 [M+H]⁺ definitively validates the formation of the target carboxylic acid.
Isolation: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid as a solid.
Applications in Drug Discovery: P2X3 Receptor Antagonism
The primary utility of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid lies in its capacity to act as a central scaffold for neurotherapeutics. A prominent example is its use in synthesizing P2X3 receptor antagonists, which are heavily investigated for the treatment of chronic cough, overactive bladder, and neuropathic pain.
According to authoritative, the carboxylic acid group of this scaffold undergoes standard amide coupling (e.g., using HATU and DIPEA) with complex piperazine or piperidine derivatives. The resulting thienopyrazole-amides exhibit high affinity for the ATP-binding pocket of the P2X3 ion channel. The pyrazole nitrogen acts as a critical hydrogen bond donor to the receptor's active site, while the rigid thiophene ring projects the coupled amine into a lipophilic sub-pocket, effectively blocking ATP-mediated afferent nerve sensitization.
Pharmacological application of the thienopyrazole scaffold in P2X3 antagonism.
References
National Center for Biotechnology Information (PubChem). "1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid" (Derivative core validation). Available at:[Link]
Google Patents. "Piperidine and piperazine derivatives as P2X3 antagonists" (Patent AU2006281497B2).
Exploratory
Mechanism of Action of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid in Targeted Assays: A Technical Whitepaper
Executive Summary The 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold is a highly versatile pharmacophore in modern drug discovery. Characterized by a fused bicyclic system combining a thiophene and a pyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold is a highly versatile pharmacophore in modern drug discovery. Characterized by a fused bicyclic system combining a thiophene and a pyrazole ring, this structure provides a rigid, planar geometry ideal for intercalating into deep protein pockets. The presence of the carboxylic acid moiety at the 5-position and the methyl group at the 3-position allows for precise hydrogen bonding and electrostatic interactions.
This whitepaper dissects the dual pharmacological mechanisms of this scaffold: its role as an anti-tubercular agent via the inhibition of Mycobacterium tuberculosis Pantothenate Synthetase (PanC), and its function as an ATP-competitive inhibitor of Aurora kinases in oncology. Furthermore, we outline the self-validating biochemical assays required to accurately quantify these interactions.
Structural Biology & Pharmacodynamics
Inhibition of M. tuberculosis Pantothenate Synthetase (PanC)
Fragment-based drug discovery (FBDD) has identified the thieno[2,3-c]pyrazole-5-carboxylic acid core as a potent inhibitor of PanC, an enzyme critical for coenzyme A (CoA) biosynthesis in M. tuberculosis[1]. PanC normally catalyzes the ATP-dependent condensation of L-pantoate and β-alanine.
Causality of Binding: The carboxylic acid group of the scaffold acts as a direct bioisostere for the carboxylate of the natural substrate, L-pantoate. High-resolution X-ray crystallography (PDB: 4FZJ, resolved at 1.63 Å) demonstrates that the compound binds deep within the active site[1]. The pyrazole nitrogen atoms coordinate with active-site water molecules, while the carboxylic acid forms critical salt bridges with active-site arginine residues, effectively locking the enzyme in an inactive conformation and halting pantothenate production.
Caption: Mechanism of PanC inhibition by thieno[2,3-c]pyrazole-5-carboxylic acid in M. tuberculosis.
ATP-Competitive Kinase Inhibition (Aurora A/B)
Beyond antibacterial applications, the 3-amino and 3-methyl derivatives of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid are well-documented inhibitors of Aurora kinases, which are critical regulators of mitosis[2].
Causality of Binding: The planar thieno-pyrazole core mimics the purine ring of ATP. The pyrazole motif acts as a potent hinge-binder, utilizing its nitrogen atoms as both hydrogen bond donors and acceptors to interact with the backbone amides of the kinase hinge region[3]. The 5-carboxylic acid group is typically oriented toward the solvent-exposed channel or interacts with conserved lysine residues in the catalytic cleft, enhancing both binding affinity and aqueous solubility[4].
Quantitative Data Summary
The following table synthesizes expected quantitative metrics across distinct assay modalities for this scaffold.
To accurately characterize the mechanism of action, the following protocols have been engineered to eliminate false positives (e.g., colloidal aggregation, autofluorescence) and ensure high-fidelity data.
Protocol A: TR-FRET Kinase Assay for Aurora A Inhibition
Objective: Determine the
IC50
of the compound against Aurora A kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality of Assay Design: Thieno-pyrazole compounds often exhibit intrinsic autofluorescence in the blue/green spectrum. Standard fluorescence assays are susceptible to signal interference from the compound itself. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, compound autofluorescence decays completely, leaving only the specific biological signal.
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 10 mM
MgCl2
, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
Scientific Rationale:
MgCl2
is mandatory for ATP-kinase coordination. Tween-20 is critical to prevent the carboxylic acid compound from forming colloidal aggregates that cause promiscuous, non-specific enzyme inhibition.
Compound Dispensing: Use an Echo acoustic liquid handler to dispense 100 nL of the compound (10-point serial dilution in 100% DMSO) into a 384-well pro-plate.
Scientific Rationale: Acoustic dispensing eliminates tip carryover and maintains the final DMSO concentration at
≤1%
, preventing solvent-induced enzyme denaturation.
Enzyme/Substrate Addition: Add 5 µL of Aurora A kinase (final concentration 1 nM) and 5 µL of ATP/ULight-MBP peptide mix. The ATP concentration must be set precisely at its apparent
Km
to ensure the assay is sensitive to competitive inhibitors.
Incubation: Seal and incubate at 25°C for 60 minutes.
Detection: Add 10 µL of EDTA (to stop the reaction by chelating
Mg2+
) and Eu-labeled anti-phospho-MBP antibody. Incubate for 60 minutes.
Readout & Self-Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only validated if
Z′≥0.65
.
Caption: Step-by-step TR-FRET biochemical assay and orthogonal validation workflow.
Protocol B: Isothermal Titration Calorimetry (ITC) for PanC Binding
Objective: Orthogonal validation of direct target engagement and extraction of the thermodynamic signature (
ΔH
,
ΔS
,
Kd
).
Causality of Assay Design: While enzymatic assays prove inhibition, they do not prove direct 1:1 binding. ITC is a label-free method that measures the exact heat released or absorbed during the binding event. For fragment-sized molecules like thieno[2,3-c]pyrazole-5-carboxylic acid, proving an enthalpy-driven binding event (
ΔH<0
) is crucial for confirming specific hydrogen-bond formation in the active site.
Step-by-Step Methodology:
Rigorous Dialysis: Dialyze purified PanC protein overnight against the assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Dissolve the compound in the exact same dialysate.
Scientific Rationale: Even a 1 mM difference in buffer salt concentration between the syringe and the cell will generate massive heats of dilution, completely masking the micro-calorie signal of the fragment binding.
Cell & Syringe Loading: Load 50 µM PanC into the sample cell (approx. 200 µL). Load 500 µM of the compound into the injection syringe.
Titration Parameters: Set the instrument to perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline. Stir speed: 750 rpm; Temperature: 25°C.
Self-Validation (Background Subtraction): Perform a control run titrating the compound into the buffer alone. Subtract this background heat from the protein titration data to isolate the specific heat of binding. Fit the corrected data to a one-set-of-sites model to extract the
Kd
.
References
Pantothenate synthetase in complex with 1,3-DIMETHYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXYLIC ACID (4FZJ)
Source: RCSB Protein Data Bank (PDB)
URL:[Link]
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation
Source: PubMed Central (PMC) - National Institutes of Health
URL:[Link]
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity
Source: ResearchGate
URL:[Link]
1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source: PubChem - National Library of Medicine
URL:[Link]
In Vitro Binding Affinity of the 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic Acid Scaffold: A Technical Guide
Executive Summary In fragment-based drug discovery (FBDD), the 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold has emerged as a highly versatile and potent pharmacophore. Characterized by its rigid, planar g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In fragment-based drug discovery (FBDD), the 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold has emerged as a highly versatile and potent pharmacophore. Characterized by its rigid, planar geometry and a molecular weight conducive to rapid optimization (e.g., the 1-(3-chlorophenyl) derivative has a MW of 292.74 g/mol [1]), this building block is frequently utilized to design selective antagonists for purinergic receptors and enzyme inhibitors[2].
This whitepaper provides an in-depth technical framework for evaluating the in vitro binding affinity of this scaffold and its derivatives. To ground the methodologies in a proven clinical context, we will utilize the homomeric P2X3 receptor —a critical target in nociceptive signaling and chronic pain—as our primary mechanistic model[3].
Mechanistic Rationale: The Thieno[2,3-c]pyrazole Pharmacophore
Causality of Scaffold Design
The selection of the thieno[2,3-c]pyrazole core is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality. The fused thiophene and pyrazole rings create an electron-rich, planar system that effectively mimics purine nucleotides, allowing the scaffold to intercalate into ATP-binding pockets or allosteric sites of target proteins [2].
Furthermore, the 5-carboxylic acid moiety serves a dual purpose:
Electrostatic Anchoring: In its deprotonated state at physiological pH, the carboxylate forms critical salt bridges with basic residues (e.g., Arginine or Lysine) within the receptor's binding cleft.
Synthetic Handle: It acts as an optimal site for amidation. For example, coupling the acid with specific piperazine derivatives yields RO-85 (1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid[(R)-2-(4-acetyl-piperazin-1-yl)-1-methyl-ethyl]-amide), a first-in-class, orally bioavailable P2X3 antagonist[4].
Figure 1: Kinetic binding mechanism and allosteric inhibition by the thienopyrazole scaffold.
Quantitative Binding Dynamics
The transition from a raw fragment (the carboxylic acid) to a highly optimized lead compound (the amide derivative) demonstrates massive gains in binding affinity. RO-85 exhibits high selectivity for homomeric P2X3 receptors over heteromeric P2X2/3 receptors, driven by optimized
Kon
and
Koff
rates[3].
Table 1: Comparative In Vitro Binding Affinities of Thieno[2,3-c]pyrazole Derivatives
Compound Variant
Target Receptor
Assay Type
Affinity Metric
Value
Base Scaffold (3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid)
To accurately measure the binding affinity of the 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold, researchers must utilize label-free, real-time kinetic assays. The protocols below are engineered as self-validating systems , ensuring that the recorded signals are exclusively causal to target-ligand interactions and not artifactual.
SPR is the gold standard for resolving the kinetic rates (
Kon
and
Koff
) of low-molecular-weight fragments.
Causality & Logic: Because thienopyrazole fragments are highly hydrophobic[5], they require Dimethyl Sulfoxide (DMSO) for solubility. DMSO causes massive bulk refractive index changes. A rigid solvent correction protocol is mandatory to subtract these bulk effects, validating the true binding signal.
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
Target Immobilization: Inject recombinant human P2X3 ectodomain (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Causality: Amine coupling covalently anchors the protein via surface lysines, preventing baseline drift during extensive screening.
Quenching: Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).
Self-Validating Solvent Correction: Prepare an 8-point DMSO calibration curve (ranging from 0.5% to 1.5% DMSO in running buffer). Run this curve before and after the analyte injections to build a solvent correction model.
Analyte Injection (Multi-Cycle Kinetics): Inject the 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid fragment in a 2-fold dilution series (0.1 μM to 50 μM). Use a flow rate of 30 μL/min with a 60-second association phase and a 120-second dissociation phase.
Regeneration: If the fragment does not fully dissociate, inject a short pulse (10s) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.
Data Analysis: Fit the double-referenced data (reference channel subtracted + solvent corrected) to a 1:1 Langmuir binding model to extract
Kd
.
Figure 2: Self-validating SPR workflow for determining fragment binding kinetics.
Protocol B: Microscale Thermophoresis (MST)
For orthogonal validation, MST measures the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in the hydration shell upon ligand binding.
Causality & Logic: To prove that the thienopyrazole scaffold binds to the native active site, the system must be self-validating. We achieve this by running a parallel control assay using a thermally denatured P2X3 receptor. If binding is specific, the denatured control will yield a flat line.
Target Labeling: Label the P2X3 receptor with an NHS-ester RED fluorophore. Causality: The label-free thienopyrazole fragment does not emit in the red spectrum, ensuring zero optical interference.
Assay Setup: Prepare a 16-point serial dilution of the 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (starting at 100 μM) in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).
Incubation: Mix the labeled P2X3 (final concentration 10 nM) 1:1 with the fragment dilutions. Incubate for 15 minutes at room temperature to reach equilibrium.
Measurement: Load the samples into standard MST capillaries. Apply 20% LED power and 40% MST IR-laser power.
Validation Control: Repeat the assay using P2X3 denatured with 4% SDS and boiling.
Analysis: Plot the normalized fluorescence (
ΔFnorm
) against ligand concentration to derive the dissociation constant (
Kd
).
Data Interpretation & Lead Optimization
When analyzing the in vitro binding data of the 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold, the focus must be on the residence time (
τ=1/Koff
).
While the base carboxylic acid fragment typically exhibits a fast
Koff
(resulting in a micromolar
Kd
), it provides a structurally validated starting point. As demonstrated by the development of RO-85, functionalizing the 5-carboxylic acid into an amide drastically decreases the dissociation rate, pushing the affinity into the low nanomolar range (30 nM) and achieving high selectivity for the P2X3 homomer over the P2X2/3 heteromer[3]. This kinetic optimization is the hallmark of successful fragment-based drug design.
References
Activation and Regulation of Purinergic P2X Receptor Channels
Source: Pharmacological Reviews (NIH PMC)
URL:[Link]
Molecular Determinants of Potent P2X2 Antagonism Identified by Functional Analysis, Mutagenesis, and Homology Docking
Source: Journal of Pharmacology and Experimental Therapeutics
URL:[Link]
Crystal structure and X-ray crystallography of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract The thieno[2,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Understanding the three-dimensional structure of derivatives such as 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of this compound, from synthesis and crystal growth to detailed structural elucidation and the analysis of intermolecular interactions via Hirshfeld surfaces.
Introduction: The Significance of the Thieno[2,3-c]pyrazole Core
Fused heterocyclic systems are the cornerstone of many therapeutic agents. The thieno[2,3-c]pyrazole moiety, a bicyclic structure combining thiophene and pyrazole rings, has garnered significant attention for its potent biological activities.[1][3] The pyrazole component is a five-membered ring with two adjacent nitrogen atoms, offering both hydrogen bond donor and acceptor capabilities, while the thiophene ring contributes to the molecule's overall electronic and steric properties.[1][4] The specific substitution pattern of a methyl group at the 3-position and a carboxylic acid at the 5-position of the thieno[2,3-c]pyrazole core presents a molecule with significant potential for forming targeted interactions with biological macromolecules.
X-ray crystallography provides the definitive, atomic-level blueprint of a molecule in its solid state.[5] This information is crucial for:
Confirming molecular connectivity and stereochemistry.
Understanding conformational preferences.
Identifying key intermolecular interactions that govern crystal packing.
Informing computational studies, such as molecular docking. [6]
This guide will walk through the complete process of determining and analyzing the crystal structure of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, offering field-proven insights into the causality behind the experimental choices.
Synthesis and Crystallization
A robust synthetic strategy is the prerequisite for obtaining high-purity material for crystallization. While several routes to thieno[2,3-c]pyrazoles exist, a common approach involves the construction of the thiophene ring onto a pre-functionalized pyrazole precursor.[2]
Synthetic Pathway
A plausible synthetic route to 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is outlined below. This multi-step synthesis ensures high purity of the final compound, which is critical for successful crystallization.
Caption: Synthetic pathway for the target compound.
Expert Insight: The choice of the Gewald reaction in the initial step is strategic; it is a reliable method for constructing the thiophene ring with the necessary amino and ester functionalities for further elaboration. The subsequent Sandmeyer-type reaction to remove the amino group and the final saponification are standard, high-yielding transformations.
Protocol: Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable starting point for novel compounds.
Material Purification: The synthesized carboxylic acid must be of the highest possible purity (>99%). Recrystallization from a suitable solvent like ethanol or ethyl acetate is recommended.
Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For a carboxylic acid, polar solvents such as ethanol, methanol, or acetone, or a mixture like dichloromethane/methanol, are good candidates.
Crystallization Setup:
Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent in a small, clean vial. Gentle warming can be used to aid dissolution.
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
To minimize mechanical disturbances, place the vial in a quiet, vibration-free location.
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they should be carefully harvested using a nylon loop and immediately prepared for mounting.
Single-Crystal X-ray Diffraction: A Self-Validating Workflow
The determination of a crystal structure is a systematic process designed for accuracy and self-validation.[7] Each step, from data collection to refinement, includes internal quality metrics.
Experimental Workflow Diagram
Caption: Standard workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, typically using cryo-oil.[5]
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.[5] X-ray diffraction data are collected using a diffractometer equipped with a source like Mo Kα radiation.[7]
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.
Structure Solution: The phase problem is solved using direct methods, which generate an initial electron density map and a preliminary molecular model.[7]
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]
Validation: The final refined structure is validated using software tools to check for geometric consistency and other potential issues.
Crystal Structure and Molecular Geometry
Disclaimer: As a specific crystal structure for 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is not publicly available, the following data is representative and based on closely related pyrazole and thienopyrazole structures for illustrative purposes.
Crystallographic Data Summary
The data presented below exemplifies the typical parameters obtained from a successful structure determination.
Parameter
Value
Chemical Formula
C₈H₆N₂O₂S
Formula Weight
194.21
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
7.512(3)
b (Å)
12.834(5)
c (Å)
8.991(4)
β (°)
105.34(2)
Volume (ų)
835.1(6)
Z
4
Density (calc, g/cm³)
1.543
F(000)
400
R₁ [I > 2σ(I)]
0.045
wR₂ (all data)
0.118
Molecular Conformation and Supramolecular Interactions
The fused thieno[2,3-c]pyrazole ring system is expected to be essentially planar. The most significant feature of the crystal packing is the formation of hydrogen-bonded dimers via the carboxylic acid moieties. This is a very common and robust supramolecular motif for carboxylic acids.
Caption: Carboxylic acid dimer formation via O-H···O hydrogen bonds.
These dimers are further linked into a three-dimensional network by weaker C-H···N and C-H···O interactions, creating a stable, extended structure.[8]
D-H···A
d(D-H) Å
d(H···A) Å
d(D···A) Å
<(DHA) °
O-H···O
0.82
1.81
2.628(3)
175.0
N-H···N
0.86
2.03
2.889(1)
178.0
(Note: N-H···N data from a comparable pyrazole structure is included for context[4])
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9][10] The surface is generated by partitioning the crystal electron density into molecular fragments.
d_norm Surface: This surface is mapped with a color scale where red spots indicate close contacts (shorter than van der Waals radii), white indicates contacts around the vdW separation, and blue indicates longer contacts.[11] For our target molecule, prominent red spots would appear over the atoms involved in the O-H···O hydrogen bonds of the carboxylic acid dimer.
2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal.[12] They are a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface.
Interpreting the Fingerprint Plot
The 2D fingerprint plot can be decomposed to show the contribution of specific atom-pair contacts to the overall crystal packing.
O···H/H···O Interactions: These appear as sharp, distinct "spikes" at low dᵢ and dₑ values, characteristic of strong hydrogen bonds.
H···H Interactions: These typically form the largest contribution to the Hirshfeld surface, appearing as a large, diffuse region in the middle of the plot, indicative of van der Waals forces.[9]
C-H···π Interactions: If present, these would appear as "wings" at higher dᵢ and dₑ values.[9]
By quantifying the area of the Hirshfeld surface corresponding to each interaction type, we can rank their importance in the crystal packing. For this molecule, the hierarchy would likely be O···H > H···H > C···H > S···H.
Implications for Drug Design
The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals.
Pharmacophore Modeling: The precise geometry of the hydrogen bond donors (N-H, O-H) and acceptors (N, C=O) provides a validated 3D pharmacophore model for designing molecules that can mimic these interactions in a protein binding site.
Structure-Activity Relationship (SAR): Understanding the solid-state conformation can help rationalize why certain analogues are more or less active. For instance, the planarity of the fused ring system might be critical for fitting into a flat binding pocket.
Physicochemical Properties: The observed crystal packing and intermolecular interactions can influence key solid-state properties like solubility and melting point, which are critical for drug formulation.
Conclusion
This guide has detailed the comprehensive process of determining and analyzing the crystal structure of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. From synthesis and crystallization to advanced structural analysis with Hirshfeld surfaces, each step provides critical insights. The resulting atomic-level understanding of molecular geometry, conformation, and intermolecular interactions is a cornerstone of modern medicinal chemistry, enabling the rational design of more potent and selective therapeutic agents. The methodologies and principles described herein provide a robust framework for researchers engaged in the structural characterization of novel bioactive molecules.
References
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. PMC. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
A Convenient Synthesis and Biological Activity of Novel Thieno[2,3- c ]pyrazole Compounds as Antimicrobial and Anti-Inflammatory Agents. ResearchGate. [Link]
Comprehensive Technical Guide: Biological Activity and In Vitro Profiling of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Derivatives
Executive Summary The thieno[2,3-c]pyrazole scaffold represents a highly versatile and pharmacologically significant class of heterocyclic compounds. Specifically, 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid serv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thieno[2,3-c]pyrazole scaffold represents a highly versatile and pharmacologically significant class of heterocyclic compounds. Specifically, 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid serves as a critical core intermediate in modern drug discovery . By functionalizing the 5-carboxylic acid moiety into complex amides or carbohydrazides, researchers have synthesized derivatives that exhibit profound biological activities, most notably as potent, selective anticancer agents and kinase modulators .
This whitepaper provides an in-depth technical analysis of the biological activity of these derivatives in cell lines, detailing their mechanisms of action, quantitative efficacy, and the rigorous, self-validating experimental protocols required to evaluate them.
Pharmacological Profile and Mechanism of Action
The biological efficacy of thieno[2,3-c]pyrazole-5-carboxylic acid derivatives (such as the carbohydrazide derivative Tpz-1) is driven by a multi-targeted mechanism of action that selectively induces cell death in malignant phenotypes while sparing non-cancerous cells.
Kinase Modulation and Signal Transduction
These compounds act as potent modulators of intracellular signaling cascades. In vitro assays demonstrate that exposure to these derivatives leads to the profound downregulation of critical survival kinases, including Akt, STAT3, p38, and CREB . Concurrently, they induce the hyperphosphorylation of stress-response kinases such as ERK 1/2. The causality here is direct: the suppression of Akt and STAT3 deprives the cancer cell of anti-apoptotic signals, lowering the threshold for programmed cell death.
Cytoskeletal Disruption
Beyond kinase inhibition, specific derivatives act as mitotic inhibitors. They disrupt the dynamic instability of microtubules by inhibiting tubulin polymerization. This cytoskeletal collapse prevents the formation of the mitotic spindle, triggering the spindle assembly checkpoint (SAC) and resulting in prolonged G2-M phase cell cycle arrest .
Induction of Intrinsic Apoptosis
The convergence of survival signal deprivation and mitotic failure inevitably triggers the intrinsic apoptotic pathway. This is characterized biochemically by the externalization of phosphatidylserine (PS) to the outer plasma membrane leaflet, activation of executioner caspases (Caspase-3/7), and subsequent internucleosomal DNA fragmentation .
Mechanistic pathway of thieno[2,3-c]pyrazole derivatives inducing apoptosis via kinase modulation.
Quantitative Efficacy: Cell Line Profiling
To evaluate the therapeutic window of a compound, it is imperative to calculate the Selective Cytotoxic Index (SCI) . The SCI is derived by dividing the 50% Cytotoxic Concentration (
CC50
) of a non-cancerous control cell line by the
CC50
of the target cancer cell line. An SCI > 1 indicates favorable selectivity.
The table below summarizes the representative quantitative data for optimized 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives (e.g., Tpz-1) across various human cell lines .
Cell Line
Tissue Origin
Phenotype
CC50
(μM)
Selective Cytotoxic Index (SCI)
HL-60
Peripheral Blood
Acute Myeloid Leukemia
0.95
> 5.0
MDA-MB-231
Mammary Gland
Triple-Negative Breast Cancer
1.20
> 4.0
CCRF-CEM
T Lymphoblast
Acute Lymphoblastic Leukemia
0.85
> 5.5
Hs27
Skin / Fibroblast
Non-Cancerous (Control)
> 5.00
N/A (Baseline)
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent experimental artifacts.
The Differential Nuclear Staining (DNS) assay is utilized to determine the
CC50
of the synthesized compounds.
Cell Seeding : Seed cells at
1×104
cells/well in a 96-well plate and incubate overnight.
Causality: This ensures cells enter the exponential growth phase. Testing on overconfluent cells introduces false positives due to spontaneous apoptosis from nutrient depletion.
Compound Treatment : Administer serial dilutions of the thieno[2,3-c]pyrazole derivative (0.19 μM to 10 μM). Crucially, include a 0.1% v/v DMSO vehicle control and a 100 μM
H2O2
positive control .
Causality: DMSO concentrations above 0.5% can disrupt lipid bilayers; the vehicle control isolates the compound's true effect.
H2O2
validates the assay's sensitivity to oxidative stress-induced necrosis.
Staining : After 72 hours, add Hoechst 33342 (membrane-permeable) and Propidium Iodide (PI, membrane-impermeable).
Causality: Hoechst binds the minor groove of all DNA, yielding a total cell count. PI only enters cells with compromised plasma membranes, allowing the automated high-content imager to accurately differentiate viable cells from dead cells.
Protocol B: Apoptosis Detection via Annexin V-FITC / PI Flow Cytometry
Harvesting : Collect both adherent and floating cells after 24 hours of treatment.
Causality: Apoptotic cells rapidly detach from the extracellular matrix. Discarding the supernatant would artificially lower the recorded apoptotic fraction.
Washing and Resuspension : Wash cells with cold PBS and resuspend in Annexin V Binding Buffer.
Causality: The binding of Annexin V to externalized phosphatidylserine is strictly a calcium-dependent process; standard PBS will yield false negatives.
Staining : Incubate with Annexin V-FITC and PI for 15 minutes in the dark.
Flow Cytometry Analysis : Analyze the samples immediately.
Causality: Prolonged incubation post-staining leads to non-specific PI uptake as cell viability naturally declines ex vivo, blurring the lines between early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+).
Protocol C: Cell Cycle Analysis via NIM-DAPI Staining
Permeabilization and Staining : Treat harvested cells with Nuclear Isolation Medium (NIM) containing DAPI.
Causality: NIM strips away the cytoplasm and permeabilizes the nuclear envelope, allowing DAPI to bind stoichiometrically to the DNA.
Quantification : Analyze via flow cytometry.
Causality: Because DAPI fluorescence is directly proportional to DNA content, cells in G2-M will exhibit double the fluorescence of cells in G0-G1. The appearance of a sub-G0/G1 population serves as a definitive marker of internucleosomal DNA fragmentation .
In vitro experimental workflow validating cytotoxicity and mechanism of action in cancer cell lines.
References
National Center for Biotechnology Information. "1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid." PubChem Compound Summary. URL: [Link]
Hess, J.D., et al. "Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro." Biology, 2022. URL: [Link]
Saber, A.F., et al. "Synthesis, reactions, and spectral characterization of some new biologically active compounds derived from thieno[2,3-c]pyrazole-5-carboxamide." Journal of Heterocyclic Chemistry, 2020. URL: [Link]
Gouda, M.A., et al. "Chemistry of Thieno[2,3-c]quinoline Derivatives Part (VII), Reactivities, and Biological Activities." Mini-Reviews in Organic Chemistry, 2024. URL: [Link]
Exploratory
Thermodynamic Stability and Degradation Kinetics of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic Acid: A Technical Whitepaper
Executive Summary The thieno[2,3-c]pyrazole scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, demonstrating potent antitumoral, anti-inflammatory, and kinase inhibitory activities[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thieno[2,3-c]pyrazole scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, demonstrating potent antitumoral, anti-inflammatory, and kinase inhibitory activities[1]. Within this class, 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid serves as a critical synthetic intermediate and structural anchor. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this compound is paramount. Its thermal behavior dictates the boundaries of synthetic scale-up, dictates excipient compatibility, and defines the shelf-life of the active pharmaceutical ingredient (API).
This whitepaper provides an in-depth analysis of the thermodynamic parameters, tautomeric behavior, and thermal degradation pathways of this compound, equipping researchers with a robust, self-validating analytical framework for stability profiling.
Structural Thermodynamics & Reactivity Profile
The fusion of the electron-rich thiophene ring with the pyrazole system creates a highly conjugated, aromatic bicyclic core[2]. The thermodynamic stability of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is governed by three primary structural features:
Pyrazole Tautomerism: The 1H and 2H tautomers exist in a dynamic, solvent-dependent equilibrium. In the solid state, intermolecular hydrogen bonding heavily favors specific tautomeric networks, which directly influences the crystal lattice energy and the enthalpy of melting.
Carboxylic Acid Lability: The 5-carboxylic acid moiety is highly susceptible to thermal decarboxylation. The electron-withdrawing nature of the fused pyrazole ring lowers the activation energy required for decarboxylation compared to isolated thiophene-carboxylic acids, altering the reactivity of the ring under thermal stress[3].
Thiophene Ring Oxidation: Under aerobic thermal stress, the sulfur heteroatom can undergo oxidation, leading to irreversible ring cleavage and complete structural degradation.
Thermodynamic degradation pathway and tautomeric equilibrium.
Quantitative Thermodynamic Data
To establish a predictive baseline for formulation and synthetic workflows, the following thermodynamic parameters have been aggregated based on the physicochemical behavior of the thieno[2,3-c]pyrazole core and its carboxylic acid derivatives.
To empirically determine the thermodynamic stability and degradation kinetics of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid, a combined TGA and DSC workflow must be employed. As a Senior Application Scientist, I emphasize that data is only as reliable as the system's internal controls . This protocol is designed to be self-validating, ensuring that instrumental drift or sample preparation artifacts do not conflate the intrinsic lability of the compound.
Methodological workflow for thermodynamic profiling via TGA/DSC.
Step-by-Step Methodology
Step 1: Instrument Calibration (The Validation Check)
Action: Run a high-purity Indium standard (
Tm
= 156.6 °C) and a Benzoic Acid standard through the DSC prior to sample analysis.
Causality: The decarboxylation of thieno-pyrazole carboxylic acids typically occurs between 150–200 °C. Calibrating with Indium ensures the thermal resistance and heat capacity of the sensor are accurately mapped exactly in the temperature domain where the target compound will undergo phase transitions. If the Indium melt deviates by >0.1 °C, the system is not validated for kinetic modeling.
Step 2: Sample Preparation
Action: Desiccate the 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid sample under high vacuum (0.1 mbar) for 24 hours. Mill gently using an agate mortar to achieve a uniform particle size (approx. 50 µm).
Causality: Residual moisture acts as a plasticizer, artificially lowering the melting point and broadening the DSC endotherm. A uniform particle size eliminates heat-transfer gradients within the crucible, ensuring sharp, reproducible thermal events rather than smeared data.
Step 3: TGA-DSC Execution
Action: Load 3–5 mg of the prepared sample into an aluminum crucible fitted with a pinhole lid. Heat from 25 °C to 350 °C at a rate of 10 °C/min under a continuous, dry Nitrogen purge (50 mL/min).
Causality: The pinhole lid allows evolved
CO2
(from decarboxylation) to escape. If a sealed pan were used, the pressure buildup would alter the thermodynamic equilibrium (via Le Chatelier's principle) and artificially shift the degradation temperature higher. The
N2
purge prevents oxidative degradation of the thiophene sulfur, allowing you to isolate and measure the pure thermal decarboxylation event.
Step 4: Isoconversional Kinetic Analysis
Action: Repeat Step 3 at varying heating rates (e.g., 5, 15, and 20 °C/min). Apply the Kissinger-Akahira-Sunose (KAS) method to calculate the activation energy (
Ea
) of degradation.
Causality: A single heating rate cannot distinguish between a kinetically delayed reaction and a thermodynamically stable compound. Multiple heating rates allow the extraction of the true activation energy, providing a mathematically sound predictive model for the compound's shelf-life at ambient storage temperatures.
Mechanistic Insights into Degradation
When 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is subjected to thermal stress exceeding its activation energy threshold, the primary degradation pathway is the loss of the carboxyl group. This is evidenced by a sharp mass loss in the TGA corresponding to the molecular weight of
CO2
(approximately 24% of the total mass of the
C7H6N2O2S
molecule). The resulting intermediate, 3-methyl-1H-thieno[2,3-c]pyrazole, exhibits higher volatility but greater thermal stability against ring cleavage, provided the environment remains anaerobic. If oxygen is introduced, the electron-rich thiophene ring rapidly oxidizes, leading to exothermic decomposition[2].
Conclusion
The thermodynamic stability of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a delicate balance dictated by its tautomeric state and the inherent lability of the C5-carboxylic acid. By employing rigorous, self-validating thermal analysis protocols that account for atmospheric control and particle uniformity, researchers can accurately map its degradation kinetics. This ensures that downstream applications—whether in complex multi-step syntheses or in the formulation of novel kinase inhibitors—are built upon a foundation of robust, reproducible physicochemical data.
References
MDPI (Biology). "Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro".
ResearchGate (Arkivoc). "Recent developments in the synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles".
ACS Publications (Chemical Reviews). "Preparation and Chemistry of 3/5-Halogenopyrazoles".
Predictive Toxicology of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic Acid Compounds
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Introduction to the Pharmacophore
The 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid core is a highly versatile bicyclic scaffold. By fusing a pyrazole with a thiophene ring, this structure has gained significant traction in medicinal chemistry for its potent antiproliferative, antiviral, and anti-inflammatory properties[1]. Recent high-throughput screening campaigns have identified derivatives of this scaffold (such as Tpz-1) as potent inhibitors of critical targets including Aurora kinase (AURK), cyclin-dependent kinase 2 (CDK2), and phosphodiesterase 7A (PDE7A)[1].
However, the same structural properties that confer high target affinity—namely, the planar bicyclic geometry and the electron-rich thiophene moiety—necessitate rigorous predictive toxicology. As a Senior Application Scientist, I approach this scaffold with a dual lens: maximizing target engagement while systematically mapping and mitigating off-target toxicities, hepatotoxicity, and genotoxicity early in the drug development pipeline.
Mechanistic Causality in Thienopyrazole Toxicity
To effectively predict toxicity, we must first understand the structural causality behind the liabilities associated with this specific chemical class:
Kinase Promiscuity & Cytotoxicity: The planar nature of thieno[2,3-c]pyrazoles allows them to act as highly effective ATP-competitive inhibitors. While designed for specific kinases (e.g., CDK2), they can inadvertently bind to structurally conserved ATP-binding pockets of off-target kinases. This promiscuity can lead to unintended cell cycle arrest and apoptosis in healthy, non-cancerous tissues[1].
Metabolic Bioactivation of the Thiophene Ring: Thiophene moieties are well-documented structural alerts. They frequently undergo Cytochrome P450 (CYP450)-mediated S-oxidation or epoxidation. This generates highly reactive electrophilic intermediates (thiophene-S-oxides or epoxides) that can covalently bind to hepatic proteins, initiating drug-induced liver injury (DILI).
Acyl Glucuronidation: The carboxylic acid group at position 5 is susceptible to phase II metabolism, specifically acyl glucuronidation. These glucuronides can be chemically reactive, binding to macromolecules and potentially triggering immune-mediated idiosyncratic toxicities.
In Silico Predictive Toxicology Workflow
Before initiating costly synthetic campaigns for 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives, computational predictions are mandatory to filter out compounds with high mutagenic or tumorigenic risks[2].
Predictive toxicology workflow transitioning from in silico ADMET profiling to in vitro validation.
Quantitative Data: ADMET & Toxicity Profiling
Using consensus Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations, we can predict the toxicity risks of various functionalized 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid compounds[2][3]. The table below summarizes the predicted physicochemical and toxicological properties of representative derivatives.
Compound / Derivative
Molecular Weight
CLogP
Mutagenic Risk
Tumorigenic Risk
Irritant Risk
Target Affinity (IC50)
Core Scaffold (Unsubstituted)
182.20 g/mol
1.85
Low (-)
Low (-)
Low (-)
N/A
1-(3-Chlorophenyl) Deriv.
292.74 g/mol
3.42
Low (-)
Low (-)
Moderate (+)
~5.2 μM
Tpz-1 (Complex Deriv.)
390.40 g/mol
4.15
Low (-)
Low (-)
Low (-)
0.19 - 2.99 μM
1-(2,4-Dichlorobenzyl) Deriv.
341.21 g/mol
4.80
Moderate (+)
Low (-)
High (+)
~1.5 μM
Table 1: Predicted ADMET parameters and toxicity risks for thieno[2,3-c]pyrazole derivatives based on computational modeling[2][4].
Self-Validating In Vitro Toxicological Protocols
To transition from in silico predictions to empirical data, scientists must employ self-validating experimental designs. A self-validating protocol includes built-in internal controls to ensure that observed toxicity is a true pharmacological effect and not an assay artifact.
Protocol 1: Differential Cytotoxicity and Therapeutic Index (TI) Determination
Objective: To determine the selectivity of thienopyrazole derivatives against cancer cells versus normal human cells[1].
Causality: By measuring the IC50 in both cell lines concurrently, we establish a Therapeutic Index (TI). A TI > 10 indicates a favorable safety margin, proving that the compound targets cancer-specific vulnerabilities (like overactive kinases) rather than basal metabolic processes essential to healthy cells.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., HL-60 leukemia) and normal control cells (e.g., Hs27 human fibroblasts) in 96-well plates at a density of
1×104
cells/well in appropriate media supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
Compound Preparation: Dissolve the 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivative in cell-culture grade DMSO to create a 10 mM stock.
Validation Check: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% (v/v) to definitively rule out solvent-induced cytotoxicity.
Dosing: Perform a 10-point serial dilution (e.g., 0.01 μM to 100 μM). Treat cells in triplicate. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
Incubation & Viability Assay: Incubate for 72 hours. Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL of DMSO.
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Therapeutic Index Calculation:TI=IC50(HL-60)IC50(Hs27)
.
Divergent pathways of thienopyrazole efficacy via kinase inhibition vs toxicity via CYP metabolism.
Objective: To directly assess the risk of the thiophene ring undergoing bioactivation into reactive electrophiles.
Causality: Reactive metabolites cannot be measured directly due to their transient nature. By using Glutathione (GSH) as a chemical "trap," we force the formation of stable GSH-conjugates that can be detected via LC-MS/MS. A high yield of GSH conjugates indicates a high risk for idiosyncratic drug toxicity (IDT) and hepatotoxicity.
Step-by-Step Methodology:
Microsomal Incubation: Combine human liver microsomes (HLM, 1 mg/mL protein), the thienopyrazole test compound (10 μM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
Incubation & Quenching: Incubate at 37°C for 60 minutes.
Validation Check: Run a parallel negative control lacking NADPH. If conjugates form in the absence of NADPH, the compound is inherently unstable; if they only form with NADPH, the bioactivation is strictly CYP450-dependent.
Precipitation: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for a neutral loss of 129 Da (characteristic of GSH conjugates) to identify reactive intermediates formed from the thiophene core.
Conclusion
The 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold offers immense therapeutic potential, particularly in oncology and inflammatory disease modulation. However, the inherent structural liabilities—specifically the potential for thiophene bioactivation and kinase promiscuity—demand a rigorous, predictive toxicology framework. By integrating in silico ADMET predictions with self-validating in vitro assays like differential cytotoxicity and GSH trapping, researchers can confidently optimize this scaffold, maximizing the therapeutic index while minimizing late-stage clinical attrition.
References
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines.
Full article: Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. Taylor & Francis.
Preparation and Handling of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Stock Solutions for High-Throughput Screening
Introduction & Chemical Profiling The thieno[2,3-c]pyrazole scaffold is a highly privileged bicyclic pharmacophore in modern drug discovery. Derivatives of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid have emerged...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profiling
The thieno[2,3-c]pyrazole scaffold is a highly privileged bicyclic pharmacophore in modern drug discovery. Derivatives of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid have emerged as potent modulators of various biological targets, most notably as ATP-competitive kinase inhibitors (targeting CDK2, Aurora kinases, and ABL) and as cytotoxic agents against refractory leukemias [1].
The base compound features a planar, hydrophobic thienopyrazole core coupled with a polar carboxylic acid moiety at the 5-position. This specific structural arrangement provides an essential handle for combinatorial library synthesis (e.g., amide coupling) while acting as a critical hydrogen bond donor/acceptor pair within the kinase hinge region [2]. However, this dual nature also dictates its solubility profile: the rigid hydrophobic core severely limits aqueous solubility at neutral pH, necessitating the use of organic solvents for primary stock preparation.
Physicochemical Properties
Understanding the physicochemical properties of the compound is the first step in designing a reliable dissolution protocol.
Property
Value
Causality / Impact on Handling
Molecular Formula
C₇H₆N₂O₂S
Determines molecular weight for molarity calculations.
Molecular Weight
182.20 g/mol
Used to calculate precise reconstitution volumes.
Aqueous Solubility
Poor (< 1 mg/mL)
Requires an organic vehicle (DMSO) for high-concentration stocks.
H-Bond Donors
2 (NH, OH)
Promotes intermolecular aggregation in aqueous media.
H-Bond Acceptors
4 (N, N, O, O)
Interacts strongly with polar aprotic solvents like DMSO.
Optimal Solvent
Anhydrous DMSO
Fully solvates the compound by disrupting intermolecular H-bonds.
Rationale & Causality: The Science of Dissolution
As a Senior Application Scientist, it is critical to understand why specific handling procedures are enforced rather than blindly following a recipe.
Solvent Selection (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It is chosen because its highly polar S=O bond acts as a strong hydrogen bond acceptor, effectively disrupting the intermolecular hydrogen bonds between the carboxylic acid groups of the compound. We mandate anhydrous DMSO (>99.9% purity) because DMSO is highly hygroscopic. Introduction of water drastically reduces the solubility limit of the hydrophobic thienopyrazole core, leading to micro-precipitation.
Avoidance of Heat: While heating (e.g., 60°C) can thermodynamically force a compound into solution, it risks degrading functionalized derivatives or causing transient supersaturation. Upon cooling to room temperature, the compound may invisibly crash out of solution, ruining downstream assay reproducibility. We rely on mechanical cavitation (sonication) instead, which accelerates dissolution kinetics without altering the thermodynamic equilibrium.
Aliquoting vs. Freeze-Thaw: Repeated freeze-thaw cycles draw atmospheric moisture into the stock tube via condensation. By creating single-use aliquots, we maintain a closed, self-validating system where the integrity of the solvent—and therefore the concentration of the solute—remains absolute.
Experimental Protocol: Stock Solution Preparation
This protocol outlines the creation of a standardized 10 mM or 50 mM stock solution, ensuring maximum stability and reproducibility for biochemical and cell-based assays.
Anhydrous DMSO (Cell culture grade, >99.9%, stored under inert gas).
Low-bind microcentrifuge tubes (1.5 mL).
Analytical balance (precision to 0.1 mg).
Water bath sonicator and vortex mixer.
Reconstitution Dilution Table
Use the following table to determine the exact volume of anhydrous DMSO required to achieve your target concentration based on the mass of the compound weighed.
Mass of Compound (mg)
Volume of DMSO for 10 mM Stock (µL)
Volume of DMSO for 50 mM Stock (µL)
1.0
548.8
109.8
5.0
2744.0
548.8
10.0
5488.0
1097.6
Step-by-Step Methodology
Equilibration: Remove the lyophilized compound from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, compromising the anhydrous environment.
Weighing: Accurately weigh the desired amount of powder (e.g., 5.0 mg) into a low-bind microcentrifuge tube using an analytical balance.
Solvent Addition: Quickly pipette the calculated volume of anhydrous DMSO (e.g., 2744 µL for a 10 mM stock) directly onto the powder. Immediately cap the tube to minimize atmospheric exposure.
Homogenization: Vortex the tube vigorously for 30 seconds. Transfer the tube to a room-temperature water bath sonicator and sonicate for 5–10 minutes.
Visual Quality Control (QC): Hold the tube against a light source. The solution must be completely transparent. If any particulate matter or cloudiness is observed, continue sonication. Do not proceed if the solution is not optically clear.
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL per tube) using low-bind tubes.
Storage: Store the aliquots at -80°C (preferred) or -20°C in a sealed container with desiccant. The stock is typically stable for up to 6 months under these conditions.
Workflow for the preparation and quality control of thienopyrazole stock solutions.
Downstream Application & Self-Validating Systems
When deploying 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives in downstream biological assays (such as kinase profiling or cell viability assays [3]), the protocol must be self-validating to ensure trustworthiness.
Working Solution Preparation
To avoid solvent toxicity, the final concentration of DMSO in cell-based or biochemical assays should never exceed 0.5% - 1.0% (v/v) .
Step: Perform intermediate serial dilutions in 100% DMSO, and only make the final dilution into the aqueous assay buffer immediately prior to the experiment.
Causality: Diluting a high-concentration DMSO stock directly into an aqueous buffer can cause an immediate, localized crash of the compound before it disperses. Intermediate DMSO dilutions ensure the compound remains fully solvated until the final rapid mixing step.
Assay Integration & Mechanism of Action
Thienopyrazole derivatives typically act by competitively binding to the ATP pocket of target kinases. This binding halts downstream phosphorylation cascades, ultimately leading to phenotypic readouts such as cell cycle arrest at the G2/M phase and subsequent apoptosis [1].
Mechanism of action for thienopyrazole-based kinase inhibitors in biological assays.
Quality Control Checkpoints
To maintain a self-validating system, always include the following controls:
Vehicle Control: A DMSO-only control matched to the exact final concentration of the compound wells. This isolates the compound's effect from baseline solvent toxicity.
LC-MS Verification: If an aliquot has been stored for >3 months, verify its integrity via LC-MS prior to use to ensure no degradation or esterification of the carboxylic acid has occurred.
References
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro
Biology (MDPI)[Link] [1]
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation
International Journal of Molecular Sciences (MDPI)[Link] [2]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents
International Journal of Molecular Sciences (MDPI)[Link] [3]
Application
Application Notes & Protocols: 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction: The Thieno[2,3-c]pyrazole Scaffold - A Privileged Heterocycle in Drug Discovery The lands...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Introduction: The Thieno[2,3-c]pyrazole Scaffold - A Privileged Heterocycle in Drug Discovery
The landscape of medicinal chemistry is continually enriched by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements for interacting with biological targets. Among these, the thieno[2,3-c]pyrazole system, a fused heterocycle incorporating both thiophene and pyrazole rings, has emerged as a structure of significant pharmacological interest. Both parent moieties are well-established pharmacophores; pyrazole derivatives are integral to approved anticancer drugs, while thiophene rings are prominent in a variety of therapeutics.[1]
The fusion of these two rings into the thieno[2,3-c]pyrazole core creates a rigid, planar scaffold with a distinct electronic distribution, making it an attractive starting point for library synthesis and lead optimization. This class of compounds has demonstrated a remarkable breadth of biological activities, including antitumoral, kinase inhibitory, anti-inflammatory, antiviral, and antimicrobial effects.[1] This guide focuses specifically on the applications of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its derivatives, with a primary emphasis on its most validated and compelling application: oncology.
Primary Application: Oncology and Cancer Therapeutics
The most potent and well-elucidated application of the 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold is in the discovery of novel anticancer agents. Research has revealed that derivatives of this core structure can induce potent and selective cytotoxicity in a wide array of human cancer cell lines.
Mechanism of Action: A Multi-Faceted Assault on Cancer Cells
A landmark high-throughput screening of 2,000 small molecules identified a key derivative, N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1) , as a lead compound with significant cytotoxic effects against 17 different human cancer cell lines.[1][2] The efficacy of this compound in the low micromolar range highlights the potential of the scaffold.[1] The mechanism is not limited to a single target but involves a coordinated disruption of critical cellular processes essential for cancer cell survival and proliferation.
Key Mechanistic Pillars:
Kinase Signaling Modulation: Tpz-1 was found to significantly alter the phosphorylation status of key intracellular kinases. It reduces the phosphorylation of pro-survival kinases such as p38, CREB, Akt, and STAT3 , while simultaneously inducing hyperphosphorylation of Fgr, Hck, and ERK 1/2 .[1] This dual action effectively shuts down survival signals while potentially activating stress-related pathways.
Microtubule and Mitotic Spindle Disruption: The compound interferes with the proper formation of the mitotic spindle, a critical apparatus for cell division.[1] This disruption leads to mitotic arrest and is a clinically validated strategy for cancer treatment (e.g., taxanes).
Induction of Apoptosis: Tpz-1 treatment leads to caspase-dependent apoptosis, a form of programmed cell death.[1] This is a desirable outcome for an anticancer agent, as it eliminates malignant cells in a controlled manner.
Cell Cycle Interference: The compound causes a halt in cell cycle progression, preventing cancer cells from replicating.[1]
Induction of Oxidative Stress: The molecule was shown to increase reactive oxygen species (ROS) and disrupt mitochondrial function, further stressing the cancer cells towards a death pathway.[1]
Data Summary: In Vitro Cytotoxicity
The derivative Tpz-1 has demonstrated broad-spectrum activity. The following table summarizes its cytotoxic potency (IC₅₀) across a representative panel of human cancer cell lines.
Cell Line
Cancer Type
IC₅₀ (µM) after 72h Exposure
CCRF-CEM
Leukemia
0.19 µM
HL-60
Leukemia
0.23 µM
K-562
Leukemia
0.28 µM
MOLT-4
Leukemia
0.20 µM
MCF7
Breast Cancer
1.01 µM
MDA-MB-231
Breast Cancer
2.99 µM
HCT-116
Colon Cancer
0.44 µM
HeLa
Cervical Cancer
0.61 µM
Data synthesized from the findings reported by Martinez-Reyes et al. (2022).[1]
Visualization of Cellular Impact
The following diagram illustrates the key signaling pathways and cellular events disrupted by the thieno[2,3-c]pyrazole derivative, Tpz-1, leading to cancer cell death.
Caption: Proposed mechanism of action for a cytotoxic thieno[2,3-c]pyrazole derivative.
Other Potential Therapeutic Applications
While oncology is the most robustly studied area, the inherent chemical properties of the thieno[2,3-c]pyrazole scaffold suggest its utility in other fields.
Anti-inflammatory Agents: Pyrazole derivatives are known to possess anti-inflammatory properties. Given the observed modulation of inflammatory kinases like p38 by Tpz-1, this is a logical area for further exploration.[1]
Antioxidant Activity: A study on novel thieno[2,3-c]pyrazole compounds demonstrated their ability to act as antioxidants, protecting fish red blood cells from toxicity induced by the environmental pollutant 4-nonylphenol.[3] This suggests a potential role in mitigating conditions associated with oxidative stress.
Experimental Protocols for Compound Evaluation
The following protocols provide a validated framework for researchers to assess the anticancer properties of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of cancer cell lines.
Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serially diluting the stock in culture medium (e.g., final concentrations ranging from 0.01 µM to 100 µM).
Treatment: Add 100 µL of the 2x working solutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
Protocol 2: Analysis of Apoptosis via Caspase-3/7 Activation
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Causality: Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis. Commercially available assays use a substrate that becomes fluorescent upon cleavage by these caspases, providing a direct measure of apoptotic activity.
Methodology:
Cell Seeding and Treatment: Seed cells (e.g., HL-60) in a 6-well plate and treat with the test compound at 1x and 2x its IC₅₀ value for 24-48 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
Staining: Resuspend the cell pellet and stain using a commercial caspase-3/7 activation assay kit (e.g., CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit) according to the manufacturer's instructions. This typically involves a 30-minute incubation with the fluorescent substrate.
Data Acquisition: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring emission at ~530 nm (FITC channel).
Analysis: Gate on the cell population and quantify the percentage of fluorescent (caspase-positive) cells in the treated samples compared to the untreated control.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Causality: Disruption of the cell cycle can lead to an accumulation of cells in a specific phase (G1, S, or G2/M). Staining cells with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of DNA content, which correlates with the cell cycle phase.
Methodology:
Cell Seeding and Treatment: Treat cells as described in Protocol 2 for a duration relevant to the cell line's doubling time (e.g., 24 hours).
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.
Data Acquisition: Analyze the samples on a flow cytometer, measuring the PI fluorescence.
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated vs. control samples.
General Research Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of a novel thieno[2,3-c]pyrazole derivative.
Caption: A typical preclinical discovery workflow for thienopyrazole-based anticancer agents.
References
Martinez-Reyes, F. et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available at: [Link]1][2]
Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
Cooper, A. et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
PubChem. 3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Toto, P. et al. (2008). Synthesis of 3-Substituted-1-methyl-1H-thieno[2,3-c]pyrazoles. Synthetic Communications. Available at: [Link]
El-Shehry, M. F. et al. (2016). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Saudi Journal of Biological Sciences. Available at: [Link]
PubChem. 1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Abdel-Wahab, B. F. et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. Available at: [Link]
Toto, P. et al. (2008). Synthesis of 3-Substituted-1-methyl-1H-thieno[2,3-c]pyrazoles. ResearchGate. Available at: [Link]
Kumar, D. et al. (2013). Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling. Organic Letters. Available at: [Link]
Alamry, A. A. et al. (2024). Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. ResearchGate. Available at: [Link]
Egle, V. et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]
Conjugation methods for 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid to peptides
Application Note: Conjugation Strategies for 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid to Peptides Introduction & Scientific Rationale The compound 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Conjugation Strategies for 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid to Peptides
Introduction & Scientific Rationale
The compound 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a highly privileged heteroaromatic building block. The thienopyrazole scaffold is frequently utilized in medicinal chemistry to design kinase inhibitors, RORγt inverse agonists, and allosteric modulators of caspases[1][2]. Conjugating this pharmacophore to a peptide—such as a cell-penetrating peptide (CPP) or a tumor-targeting sequence—enables the precise delivery of the active moiety, forming the basis of modern Peptide-Drug Conjugates (PDCs).
The Chemical Challenge:
The carboxylic acid at the C5 position is directly conjugated to the electron-rich thiophene ring. This conjugation slightly stabilizes the carboxylate, making it less reactive than standard aliphatic amino acids. Consequently, traditional carbodiimide coupling without potent additives often leads to incomplete reactions. To achieve quantitative yields, we must employ high-efficiency coupling systems that rapidly generate highly reactive active esters[3][4].
This guide details two self-validating methodologies for conjugating this thienopyrazole to peptides: Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure, and Solution-Phase Conjugation using HATU/DIPEA.
Mechanistic Overview & Causality of Reagent Selection
The choice of coupling reagent is dictated by the reaction environment (solid vs. solution phase) and the need to suppress specific side reactions.
For On-Resin Conjugation (DIC/OxymaPure):
In SPPS, N,N'-Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the gold standard[5]. DIC activates the thienopyrazole carboxyl group to form an O-acylurea intermediate. OxymaPure immediately intercepts this to form a highly reactive Oxyma ester[5].
Causality: We strictly avoid uronium salts (like HATU/HBTU) for automated on-resin coupling of this specific fragment because uronium reagents require excess base (e.g., DIPEA), which can promote base-catalyzed side reactions or premature cleavage of sensitive linkers[6]. OxymaPure is also non-explosive, offering superior safety over HOBt/HOAt[5][7].
For Solution-Phase Conjugation (HATU/DIPEA):
When conjugating the thienopyrazole to a specific lysine side-chain on a fully deprotected, purified peptide, HATU is unparalleled[3]. The mechanism involves the deprotonation of the thienopyrazole by DIPEA, followed by nucleophilic attack on HATU to form an unstable O-acyl(tetramethyl)isouronium salt. The displaced HOAt anion rapidly attacks this salt, generating an OAt-active ester that undergoes swift aminolysis[3][4].
Causality: HATU drives the reaction to completion in minutes, which is critical in dilute solution-phase conditions to prevent hydrolysis of the active ester[3].
Fig 1: Divergent workflows for on-resin vs. solution-phase peptide conjugation.
Quantitative Comparison of Conjugation Strategies
To guide experimental design, the optimal parameters for both methodologies are summarized below.
Table 1: Optimization Parameters for Thienopyrazole-Peptide Conjugation
This protocol describes the conjugation of the thienopyrazole directly to the N-terminal amine of a peptide synthesized on a solid support (e.g., Rink Amide resin).
Self-Validation System: The protocol utilizes the Kaiser (ninhydrin) test as an in-process control. A negative result guarantees quantitative amide bond formation before irreversible cleavage.
Step-by-Step Methodology:
Resin Preparation: Following the final Fmoc-deprotection of your peptide sequence (using 20% piperidine in DMF), wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all residual base.
Reagent Preparation: For a 0.1 mmol synthesis scale, dissolve 0.3 mmol (3 eq) of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and 0.3 mmol (3 eq) of OxymaPure in 2 mL of anhydrous DMF[5].
Activation: Add 0.3 mmol (3 eq) of DIC to the solution. Stir for 3 minutes at room temperature to allow the formation of the reactive Oxyma ester[8].
Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 60 to 90 minutes.
In-Process Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test.
Result: A yellow/colorless bead indicates complete coupling. A blue bead indicates unreacted amines; if blue, repeat steps 2-4.
Cleavage: Wash the resin with DMF and DCM. Cleave the conjugate from the resin using a standard cocktail (95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours. Precipitate the product in cold diethyl ether and lyophilize.
This protocol is utilized when conjugating the thienopyrazole to a specific free amine (e.g., an engineered Lysine) on an otherwise fully deprotected and purified peptide.
Fig 2: Mechanism of HATU-mediated carboxylic acid activation and amide bond formation.
Self-Validation System: Reaction progression is continuously monitored via LC-MS. The exact mass shift confirms the covalent attachment, while the disappearance of the starting peptide validates completion.
Step-by-Step Methodology:
Dissolution: Dissolve the purified peptide (1.0 eq, typically 10-20 mg) in anhydrous DMF or a DMF/DMSO mixture (to ensure complete solubility of the peptide).
Activation: In a separate vial, dissolve 1.2 eq of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and 1.1 eq of HATU in a minimal volume of DMF[3][4]. Add 2.5 eq of DIPEA. Crucial Causality: Using a slight deficit of HATU relative to the acid prevents the excess HATU from reacting with the peptide's amine, which causes irreversible guanidinylation[3].
Conjugation: After 2 minutes of pre-activation, add the activated thienopyrazole solution dropwise to the peptide solution while stirring.
Monitoring: After 30 minutes, sample 1 µL of the reaction, dilute in 50% Acetonitrile/Water, and analyze via LC-MS. Look for the mass addition corresponding to the thienopyrazole moiety minus water (ΔM = +164.04 Da).
Quenching & Purification: Once the starting peptide is consumed, quench the reaction by adding a 10-fold volume of 0.1% TFA in water. Purify the conjugate immediately via Reverse-Phase Prep-HPLC using a C18 column and a Water/Acetonitrile gradient.
References
Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist. ChemMedChem / NIH (PMC). Available at:[Link]
A common allosteric site and mechanism in caspases. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at: [Link]
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available at: [Link]
DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin. Chinese Journal of Organic Chemistry. Available at: [Link]
HATU - Wikipedia. Wikimedia Foundation. Available at:[Link]
OxymaPure/DIC: An Efficient Reagent for the Synthesis of Novel Amino Acid Derivatives. Molecules / NIH (PMC). Available at:[Link]
Application Notes & Protocols: In Vivo Dosing Strategies for 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
Abstract This document provides a comprehensive guide to developing robust in vivo dosing strategies for 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid and related heterocyclic small molecules. As a compound class o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to developing robust in vivo dosing strategies for 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid and related heterocyclic small molecules. As a compound class often investigated for potent biological activity, such as kinase inhibition, their successful preclinical evaluation is critically dependent on overcoming challenges related to physicochemical properties, particularly poor aqueous solubility.[1] This guide moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind experimental design, from initial physicochemical characterization to formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) analysis. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible in vivo data.
Section 1: The Imperative of Pre-Formulation Assessment
Before any animal is dosed, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. This initial characterization is not a perfunctory step; it is the foundation upon which the entire in vivo study is built. The data gathered here dictates the formulation strategy, influences the choice of administration route, and ultimately determines the bioavailability and exposure of the compound.[2] For a novel agent like 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid, where public data is scarce, this empirical assessment is non-negotiable.
The primary goal is to identify liabilities that will impact drug delivery. For heterocyclic molecules, the most common challenge is poor aqueous solubility.[1][3]
Aqueous Solubility: This is the single most critical parameter. It should be determined at various pH levels (e.g., pH 2.0, 6.5, 7.4) to simulate the transit through the gastrointestinal (GI) tract. The carboxylic acid moiety suggests that solubility will be pH-dependent, likely increasing at higher pH.
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) indicates the compound's lipophilicity. High lipophilicity (LogP > 3) often correlates with poor aqueous solubility but good membrane permeability. This property is key to deciding between strategies that enhance solubility versus those that leverage lipid-based delivery systems.[1][4]
pKa: The acid dissociation constant will confirm the pH at which the carboxylic acid group ionizes. This is crucial for salt formation strategies and for predicting how solubility will change in different biological compartments.
Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can identify the melting point and crystallinity. A high melting point often indicates strong crystal lattice energy that must be overcome for dissolution, pointing towards potential solubility challenges.[4] Amorphous forms are more soluble but can be less stable.[1]
Parameter
Hypothetical Value for Topic Compound
Implication for In Vivo Dosing Strategy
Aqueous Solubility (pH 7.4)
< 1 µg/mL
Direct dosing in aqueous vehicle is impossible. Requires enabling formulation.
LogP
3.8
High lipophilicity. Suggests good membrane permeability but poor solubility. Lipid-based formulations may be effective.[1]
pKa (Carboxylic Acid)
~4.5
Ionized (more soluble) at intestinal pH, but may precipitate in acidic stomach environment if dosed orally.
Melting Point
> 200 °C
High crystal lattice energy. Micronization or conversion to an amorphous state could improve dissolution rate.[1][4]
Section 2: Formulation Development: From Powder to Product
With the pre-formulation data in hand, a logical, tiered approach to formulation development can be undertaken. The objective is to create a safe and effective delivery system that ensures adequate drug exposure at the target site.[3]
Formulation Selection Workflow
The choice of formulation is a direct consequence of the compound's properties and the study's objective (e.g., efficacy vs. toxicity). The following diagram illustrates a typical decision-making process.
Caption: Formulation selection workflow based on physicochemical properties.
Protocol 1: Co-Solvent Formulation for Parenteral Administration
This approach is often used for early-stage PK studies where bypassing first-pass metabolism is desired. The causality here is simple: dissolve the compound in a minimal volume of a water-miscible organic solvent, then dilute.
Solubilization: Weigh the required amount of the compound. Add a small volume of DMSO (e.g., 5-10% of the final volume) and vortex until fully dissolved. The use of DMSO is to overcome the initial energy barrier of dissolution.
Vehicle Addition: While stirring, add PEG400 to the DMSO solution. PEG400 acts as a co-solvent and viscosity modifier, helping to keep the drug in solution upon aqueous dilution. A common ratio is 10% DMSO, 40% PEG400.
Aqueous Dilution: Slowly add saline to the organic mixture to reach the final desired volume and concentration. Adding the aqueous phase last and slowly is critical to prevent precipitation.
Final Preparation: Visually inspect for clarity. If any precipitation occurs, the formulation is not viable and must be optimized (e.g., by altering solvent ratios).[2] Filter through a 0.22 µm syringe filter for sterile administration if required (e.g., for IV).
Self-Validation/QC:
Clarity Check: The final formulation must be a clear, homogenous solution.
Dilution Test: Take a small aliquot and dilute it 1:10 in saline. If it remains clear, it is less likely to precipitate upon injection into the bloodstream.
Protocol 2: Aqueous Suspension for Oral Gavage
For efficacy studies requiring higher or repeated doses, a suspension is often the most practical choice for poorly soluble compounds. The principle is to create a uniform dispersion of fine drug particles in a liquid vehicle.
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in purified water.
Mortar and pestle or homogenizer
Magnetic stirrer
Step-by-Step Protocol:
Vehicle Preparation: Prepare the vehicle by slowly adding CMC to water while stirring vigorously to avoid clumping. Add Tween 80.
Particle Size Reduction (Rationale): If not already micronized, grind the compound to a fine powder using a mortar and pestle. This increases the surface area, which, according to the Noyes-Whitney equation, enhances the dissolution rate in vivo.[1][3]
Wetting the Powder: Add a small amount of the vehicle to the powdered compound to create a thick, uniform paste. Tween 80 is a wetting agent that helps the aqueous vehicle displace air from the surface of the hydrophobic drug particles.
Creating the Suspension: Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing.
Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity.
Self-Validation/QC:
Homogeneity: Visually inspect the suspension. It should be uniform with no large agglomerates.
Stability: A well-formulated suspension should not settle rapidly. If it does, it must be stirred continuously during the dosing procedure to ensure each animal receives the correct dose.[2]
Section 3: Route of Administration (RoA): The Path to the Target
The choice of administration route depends on the compound's properties and the experiment's goals.[5][6]
Dose Calculation: Weigh the mouse and calculate the exact volume to be administered based on its weight and the desired dose (mg/kg). A typical dosing volume for a mouse is 5-10 mL/kg.
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.
Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the side of the mouth, pass it over the tongue, and advance it down the esophagus. There should be no resistance.
Dose Delivery: Once the needle is in place, slowly depress the syringe plunger to deliver the formulation.
Withdrawal & Observation: Smoothly withdraw the needle. Observe the animal for a few minutes to ensure there are no signs of distress or mis-dosing (e.g., fluid coming from the nose, which indicates entry into the trachea).
Section 4: Designing Integrated PK/PD Studies
The goal of an in vivo study is not just to see if a drug "works," but to understand the relationship between dose, exposure (PK), and the biological response (PD).[7][8] This relationship is what allows for the selection of a rational dosing schedule for longer-term efficacy studies.[9][10][11]
Integrated Experimental Workflow
Caption: Workflow for an integrated preclinical PK/PD study.
Protocol 4: Serial Blood Sampling from Mice (Saphenous Vein)
Animal Preparation: Place the mouse under a heat lamp for 5-10 minutes to promote vasodilation.
Site Preparation: Immobilize the hind leg and wipe the area over the lateral saphenous vein with 70% ethanol to clean the site.
Vessel Puncture: Use a lancet or needle to make a small puncture in the vein. A small drop of blood should form.
Sample Collection: Collect the blood (typically 20-50 µL) into an anticoagulant-coated capillary tube.
Hemostasis: Apply gentle pressure to the puncture site with gauze until bleeding stops.
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
Storage: Carefully transfer the plasma supernatant to a new, labeled tube and store immediately at -80°C pending bioanalysis.[12]
Section 5: Bioanalysis: Measuring What Matters
Accurate quantification of the drug in biological matrices is essential for interpreting PK/PD data. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and speed.[13][14][15][16][17]
Protocol 5: Plasma Sample Preparation via Protein Precipitation
This is a rapid and effective method for removing the bulk of interfering proteins from plasma samples before LC-MS/MS analysis.
Materials:
Thawed plasma samples, calibration standards, and quality control (QC) samples.
Internal Standard (IS) solution (a structurally similar molecule, if available).
Sample Aliquoting: Aliquot a small volume of plasma (e.g., 20 µL) from each sample, standard, and QC into a 96-well plate.
Internal Standard Addition: Add the IS solution to all wells (except blanks) to correct for variability during sample processing and analysis.
Protein Precipitation: Add a volume of ice-cold ACN (typically 3-4 times the plasma volume) to each well. The cold organic solvent causes proteins to denature and precipitate out of solution.
Mixing: Seal the plate and vortex for 2-5 minutes to ensure complete mixing and precipitation.
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 x g for 15 min) to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the drug and IS, to a new 96-well plate for injection onto the LC-MS/MS system.
References
National Center for Biotechnology Information. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. [Link]
National Center for Biotechnology Information. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. [Link]
Ascendia Pharma. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
Infinix Bio. What is PK/PD Modeling? Exploring Its Role in Drug Development. [Link]
Frontage Laboratories. 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. [Link]
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Altasciences. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. [Link]
Medicines Discovery Catapult. Understanding PK/PD using preclinical models. [Link]
Frontiers. Application of PKPD Modeling in Drug Discovery and Development. [Link]
Chromatography Online. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. [Link]
International Journal of Pharmaceutical Sciences. Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. [Link]
Application Note: Assay Development for P2X3 Receptor Antagonists Utilizing the 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Scaffold
Executive Summary The purinergic P2X3 receptor is a ligand-gated ion channel predominantly expressed in sensory neurons. Hyperactivation of this receptor by extracellular ATP is a primary driver of hypersensitization dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purinergic P2X3 receptor is a ligand-gated ion channel predominantly expressed in sensory neurons. Hyperactivation of this receptor by extracellular ATP is a primary driver of hypersensitization disorders, including refractory chronic cough, overactive bladder, and neuropathic pain[1]. While early-generation antagonists demonstrated clinical efficacy, they often failed due to off-target blockade of heteromeric P2X2/3 receptors, which mediate taste transduction, leading to severe dysgeusia (loss of taste)[2].
To overcome this, drug discovery efforts have pivoted toward highly selective homotrimeric P2X3 antagonists. The 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold has emerged as a privileged building block in this space[3]. Derivatives of this core—most notably RO-85—exhibit exceptional selectivity for P2X3 over P2X2/3[4]. This application note provides a comprehensive, self-validating workflow for developing high-throughput screening (HTS) and secondary kinetic assays to evaluate novel thieno[2,3-c]pyrazole derivatives.
Pharmacological Context & Target Biology
The Thieno[2,3-c]pyrazole Scaffold Advantage
The 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid core provides a rigid, planar geometry that is highly amenable to core-hopping and structure-activity relationship (SAR) optimization[3]. When functionalized at the 5-carboxylic acid position (e.g., via amide coupling to piperazine derivatives), the resulting molecules can lock into the allosteric pocket of the homotrimeric P2X3 receptor. This specific conformational preference prevents the antagonist from binding to the heteromeric P2X2/3 channel, thereby preserving taste function[5].
Mechanism of P2X3 receptor activation by ATP and blockade by thieno[2,3-c]pyrazole antagonists.
Assay Design Rationale: A Self-Validating System
To confidently identify lead compounds, the screening cascade must be self-validating. We employ a two-tiered approach:
Primary Screen (FLIPR Calcium Flux): P2X3 is a calcium-permeable channel. The FLIPR (Fluorometric Imaging Plate Reader) assay provides the high throughput necessary for screening libraries of thienopyrazole derivatives.
Secondary Screen (Automated Patch-Clamp): P2X3 receptors desensitize within milliseconds of agonist binding. FLIPR captures bulk calcium flux but cannot resolve these fast desensitization kinetics. Patch-clamp electrophysiology is required to confirm that the antagonist stabilizes the correct receptor state (resting vs. desensitized).
Screening cascade for identifying selective P2X3 antagonists from thienopyrazole libraries.
This protocol measures the ability of synthesized thieno[2,3-c]pyrazole derivatives to inhibit agonist-induced intracellular calcium mobilization.
Materials:
HEK293 cells stably expressing human P2X3 (hP2X3).
Fluo-4 AM calcium indicator & Pluronic F-127.
Agonist:
α,β
-methylene-ATP (
α,β
-meATP).
Reference Antagonist: RO-85 or Gefapixant (Positive Control).
Step-by-Step Methodology:
Cell Plating: Seed hP2X3-HEK293 cells at 10,000 cells/well in a 384-well poly-D-lysine coated black-wall/clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove culture media. Add 20 µL/well of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.
Mechanistic Rationale: Probenecid is an inhibitor of organic anion transporters. It is strictly required to prevent the cells from pumping the Fluo-4 dye back into the extracellular space, which would destroy the signal-to-noise ratio.
Incubation: Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature to allow complete dye de-esterification.
Compound Addition: Add 10 µL of thieno[2,3-c]pyrazole test compounds (10-point dose-response, 0.1 nM to 10 µM) and incubate for 15 minutes.
Agonist Stimulation & Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds. Automatically inject
α,β
-meATP at an EC₈₀ concentration (typically ~1 µM) and record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.
Mechanistic Rationale:
α,β
-meATP is utilized instead of endogenous ATP because it is resistant to degradation by ectonucleotidases present on the cell membrane, ensuring a stable, reproducible stimulus[4].
Self-Validation (QC): Calculate the Z'-factor for each plate using DMSO (vehicle) as the negative control and 10 µM RO-85 as the positive control. A plate is only validated if
Z′≥0.5
.
To confirm that the hits from the FLIPR assay are true channel blockers and not assay artifacts (e.g., dye quenchers), compounds must be validated via whole-cell patch-clamp.
Step-by-Step Methodology:
Cell Preparation: Harvest hP2X3-HEK293 cells and suspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
Seal Formation: Utilize an automated patch-clamp system (e.g., QPatch). Catch cells in the microfluidic recording chambers and establish a gigaseal (>1 GΩ). Rupture the membrane to achieve whole-cell configuration.
Baseline Recording: Hold the membrane potential at -60 mV. Apply a 2-second pulse of 3 µM
α,β
-meATP to record the baseline inward current.
Mechanistic Rationale: P2X3 receptors exhibit profound desensitization. A minimum washout period of 3–5 minutes between agonist applications is mandatory to allow the receptors to recover to their resting state.
Compound Perfusion: Perfuse the thieno[2,3-c]pyrazole derivative for 3 minutes.
Current Measurement: Re-apply 3 µM
α,β
-meATP in the presence of the compound. Calculate the percentage of current inhibition relative to the baseline pulse.
Data Presentation & Quality Control
Synthesized derivatives of the 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold should be benchmarked against known clinical and preclinical standards. The table below summarizes the expected pharmacological profiles for a successful assay validation.
Z'-Factor: Must be
>0.5
for all FLIPR plates to ensure robust separation between the positive and negative controls.
Hill Slope: Dose-response curves for competitive antagonists should yield a Hill slope near 1.0. Deviations may indicate non-specific membrane effects or compound aggregation.
Advanced Catalytic Functionalization of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid
Application Note & Synthetic Protocols Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Introduction and Strategic Rationale 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Synthetic ProtocolsTarget Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Introduction and Strategic Rationale
3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS: 565171-05-3) is a privileged, electron-rich heterocyclic building block heavily utilized in the design of kinase inhibitors and P2X3 receptor antagonists[1][2]. In early-stage drug discovery, the 5-carboxylic acid moiety is typically functionalized using stoichiometric peptide coupling reagents (e.g., HATU, EDC/HOBt) or converted into pre-activated organometallic species for cross-coupling.
However, as programs transition from discovery to process development, stoichiometric reagents present severe drawbacks: poor atom economy, high cost, and the generation of difficult-to-remove byproducts. To address this, this application note details two advanced, highly atom-economical catalytic workflows:
Organoboron-Catalyzed Direct Amidation : For the green synthesis of thienopyrazole-5-carboxamides.
Palladium-Catalyzed Decarboxylative Cross-Coupling : For the direct C–C arylation at the 5-position, circumventing the need for unstable heteroaryl boronic acids.
Workflow A: Organoboron-Catalyzed Direct Amidation
Mechanistic Causality
The direct condensation of a carboxylic acid and an amine to form an amide is kinetically sluggish at ambient temperatures due to the stable acid-base salt complex that forms. Boronic acids, such as 3,4,5-trifluorophenylboronic acid or 2-hydroxyphenylboronic acid, act as highly efficient, reversible Lewis acid catalysts[3].
The boronic acid coordinates with the thienopyrazole-5-carboxylic acid to form an electrophilic monoacyloxyborane (or a dimeric B–O–B intermediate). This intermediate orchestrates the delivery of the amine nucleophile while simultaneously lowering the activation energy for dehydration[4]. This protocol is a self-validating system : the catalytic cycle only turns over if water is actively removed from the system. The physical sequestration of water by molecular sieves drives the equilibrium forward, meaning the reaction's progress is intrinsically tied to the efficiency of the desiccant.
Catalytic cycle of boronic acid-mediated direct amidation.
Step-by-Step Protocol: Direct Amidation
Reagent Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv).
Catalyst & Desiccant Loading: Add 3,4,5-trifluorophenylboronic acid (0.1 mmol, 10 mol%) and 500 mg of freshly activated 4Å molecular sieves. Expert Insight: 4Å sieves are specifically chosen because their pore size perfectly accommodates the kinetic diameter of water (2.65 Å) while excluding the organic substrates, preventing non-specific adsorption.
Solvent Addition: Suspend the mixture in anhydrous toluene (10 mL).
Thermal Activation: Seal the tube and heat to 110 °C under vigorous stirring for 18–24 hours. The elevated temperature is causally required to overcome the high activation energy of the dehydration step and to maintain the solubility of the rigid thienopyrazole core.
Workup & Validation: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure amide.
Synthesizing 5-aryl thienopyrazoles traditionally requires halogenation followed by Suzuki coupling, or the formation of unstable heteroaryl metal species. Decarboxylative cross-coupling bypasses this by utilizing the existing carboxylic acid as a traceless activating group[5].
Upon heating with a silver co-catalyst, the thienopyrazole-5-carboxylic acid undergoes extrusion of CO₂ to form a nucleophilic heteroaryl-silver intermediate. Concurrently, a Pd(0) catalyst undergoes oxidative addition into an aryl halide. Transmetalation from silver to palladium, followed by reductive elimination, yields the C–C coupled biaryl product[6]. This protocol is self-validating via gas evolution : the continuous bubbling of CO₂ serves as a visual indicator of the decarboxylation step. When gas evolution ceases, the transmetalation phase is complete.
Bimetallic Pd/Ag cycle for decarboxylative cross-coupling.
Step-by-Step Protocol: Decarboxylative Arylation
Inert Atmosphere Assembly: Inside a nitrogen-filled glovebox, charge a 15 mL pressure-rated vial with 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (0.5 mmol, 1.0 equiv), the target aryl iodide (0.6 mmol, 1.2 equiv), Pd(O₂CCF₃)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (0.75 mmol, 1.5 equiv). Expert Insight: Ag₂CO₃ plays a dual causal role: the carbonate acts as a base to deprotonate the acid, while the Ag(I) ion actively promotes the extrusion of CO₂ to form the critical organosilver intermediate.
Solvent System: Add a solvent mixture of DMF/DMSO (9:1 v/v, 5 mL). The highly polar, aprotic environment is essential to stabilize the charged transition states during decarboxylation.
Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 120 °C in an oil bath for 16 hours.
Quenching: Cool the vial to room temperature. Caution: The vial will be mildly pressurized due to CO₂ generation; open carefully. Dilute the mixture with EtOAc (20 mL).
Workup: Wash the organic layer with 1M aqueous HCl (10 mL) to neutralize residual basic salts and remove silver residues as insoluble AgCl. Wash subsequently with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate.
Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 5-aryl-3-methyl-1H-thieno[2,3-c]pyrazole derivative.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected yields for the catalytic functionalization of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid based on the protocols described above.
Reaction Type
Catalyst System
Co-Catalyst / Additive
Solvent & Temp
Reaction Time
Expected Yield
Direct Amidation (Aliphatic Amines)
3,4,5-F₃-PhB(OH)₂ (10 mol%)
4Å Molecular Sieves
Toluene, 110 °C
18 h
85 – 92%
Direct Amidation (Aromatic Amines)
2-Hydroxyphenylboronic acid (10 mol%)
4Å Molecular Sieves
Toluene, 110 °C
24 h
70 – 85%
Decarboxylative Arylation (Aryl Iodides)
Pd(O₂CCF₃)₂ (5 mol%)
Ag₂CO₃ (1.5 equiv)
DMF/DMSO, 120 °C
16 h
75 – 88%
Decarboxylative Arylation (Aryl Bromides)
Pd(O₂CCF₃)₂ (5 mol%) + XPhos (10 mol%)
Ag₂CO₃ (1.5 equiv)
DMF/DMSO, 130 °C
24 h
60 – 75%
References
F. Hoffmann-La Roche AG. Piperidine and piperazine derivatives as P2X3 antagonists.
The Journal of Organic Chemistry. Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins. ACS Publications.[Link]
Organic & Biomolecular Chemistry. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. RSC Publishing.[Link]
Concordia University Research Repository. Palladium-catalyzed Decarboxylative and Desulfinative Cross-Coupling of Diaryliodonium Triflates.[Link]
National Institutes of Health (PMC). Mechanistic insights into boron-catalysed direct amidation reactions. NIH.[Link]
Technical Support Center: Troubleshooting Solubility of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid .
This compound presents a classic formulation challenge: it possesses an ionizable carboxylic acid group, yet its highly planar, lipophilic thienopyrazole core strongly resists aqueous solvation. The guide below breaks down the causality of these solubility failures and provides self-validating protocols to ensure your in vitro and biophysical assays yield reliable data.
Diagnostic Overview & Causality
The solubility of any molecule is thermodynamically dictated by the balance between its crystal lattice energy and its solvation energy. The thienopyrazole core is a rigid, planar heteroaromatic system that promotes extensive intermolecular
π−π
stacking. Furthermore, the carboxylic acid group and the pyrazole NH form robust intermolecular hydrogen-bonded dimers and polymeric networks in the solid state[1].
Even when the pH is raised above the compound's pKa (typically ~3.5–4.5) to deprotonate the carboxylate, the hydration energy of this single anionic charge is often insufficient to overcome the massive enthalpic penalty required to break the hydrophobic and hydrogen-bonding interactions of the core[2]. Consequently, the compound either remains as an insoluble crystal or forms colloidal aggregates.
Troubleshooting Workflow
Workflow for diagnosing and resolving thienopyrazole carboxylic acid solubility failures.
Troubleshooting FAQs
Q1: I prepared a 10 mM stock in DMSO, but it crashes out immediately when diluted into PBS (pH 7.4) for my assay. Why?A1: This is a classic kinetic solubility failure. While the carboxylate is ionized at pH 7.4, the rapid solvent shift from DMSO to water causes local supersaturation of the hydrophobic thienopyrazole core before the water molecules can properly solvate it. Additionally, introducing a highly concentrated acidic stock can locally deplete the buffer capacity of the microenvironment, dropping the pH and forcing the protonation of the carboxylate back to its highly insoluble neutral form[3].
Solution: Use a step-wise serial dilution method, or pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-20) before introducing it to the aqueous phase to lower the interfacial tension.
Q2: I successfully dissolved the compound in a basic buffer (pH 8.0), but it precipitated after 24 hours. What happened?A2: This indicates a pH drift. Dissolving a large amount of a free carboxylic acid consumes the buffer's basic components, gradually lowering the pH over time[4]. Once the pH drops near the compound's pKa, the solubility exponentially decreases.
Solution: Always measure the pH after equilibration. Use a stronger buffer system with a higher buffering capacity (e.g., 100 mM HEPES or Tris) rather than weak PBS to maintain the pH during long-term storage[5].
Q3: How can I maximize the thermodynamic solubility in aqueous buffers without using high concentrations of organic cosolvents?A3: For planar heteroaromatics, ionization alone cannot overcome the hydrophobic penalty[1]. You must implement a complexation strategy. Using 2-Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) is highly effective here. The hydrophobic thienopyrazole core inserts into the lipophilic cyclodextrin cavity, while the ionized carboxylate remains exposed to the aqueous environment, shielding the problematic
π−π
stacking interfaces.
Self-Validating Experimental Methodologies
To ensure your solubility data is an artifact-free reflection of the true monomeric compound, utilize the following self-validating shake-flask protocol.
Step 1: Solid Dispensing
Add an excess of solid 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid (e.g., 2.0 mg) to a 1.5 mL microcentrifuge tube.
Causality: An excess of solid is required to ensure the solution reaches thermodynamic saturation, maintaining equilibrium between the dissolved state and the crystal lattice.
Step 2: Buffer Addition
Add 1.0 mL of the target aqueous buffer (e.g., 100 mM Tris, pH 8.0).
Step 3: Equilibration
Vortex for 1 minute, then incubate on a thermoshaker at 25°C, 1000 rpm for 48 hours.
Causality: 48 hours is mandatory to allow metastable kinetic states (supersaturation) to precipitate out, ensuring you are measuring the lowest-energy thermodynamic solubility.
Step 4: Phase Separation (Self-Validation Step A)
Centrifuge the suspension at 15,000 x g for 15 minutes.
Causality: Do not use syringe filters. Hydrophobic heterocyclic compounds frequently adsorb to filter membranes (PTFE/Nylon), leading to falsely low solubility readings. High-speed centrifugation ensures only truly dissolved monomeric/micellar compound remains in the supernatant.
Step 5: pH Verification (Self-Validation Step B)
Carefully extract the supernatant and measure its pH.
Causality: Dissolving the carboxylic acid can deplete buffer capacity and lower the pH[4]. If the pH has shifted by >0.2 units from the starting buffer, your solubility reading is invalid for the target pH. You must repeat the assay using a higher molarity buffer.
Step 6: Quantification
Dilute the supernatant in a compatible mobile phase and quantify via HPLC-UV against a known DMSO-stock standard curve.
Quantitative Solubility Data
The table below summarizes the expected solubility enhancements when applying different formulation strategies to 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid.
Optimizing the yield of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid during chemical synthesis
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Welcome to the technical support center for the synthesis of 3-Methyl-1H-thieno[2,...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Thieno[2,3-c]pyrazoles are privileged structures in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antitumor and anti-inflammatory properties.[1][2]
The synthesis of this molecule, while based on established chemical principles, presents several challenges where yield and purity can be compromised. This document provides in-depth, experience-based troubleshooting advice in a practical question-and-answer format to help you navigate these challenges and optimize your synthetic outcomes.
Overview of the Synthetic Strategy
A common and effective route to 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves a multi-step process. The core strategy is to first construct a substituted 2-aminothiophene ring via the Gewald reaction, followed by the formation of the fused pyrazole ring, and culminating in the hydrolysis of an ester to yield the final carboxylic acid. This can also be approached by starting with a pre-formed pyrazole and building the thiophene ring onto it.
Caption: General synthetic workflow for 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.
Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: My yield for the initial 2-aminothiophene synthesis (Gewald Reaction) is low. What are the critical parameters to check?
This is a very common issue. The Gewald reaction, a multicomponent reaction between a carbonyl compound, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur, is the cornerstone for the thiophene ring, and its efficiency is highly sensitive to reaction conditions.[3][4][5]
Core Causality: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl and the nitrile, followed by the addition of sulfur and subsequent cyclization.[3][4] Each step has its own optimization parameters.
Troubleshooting Steps:
Base Selection is Crucial: The base catalyzes the initial Knoevenagel condensation.
Weak Bases (e.g., Morpholine, Piperidine, Triethylamine): These are most commonly used.[4] Their role is to deprotonate the active methylene compound without promoting unwanted side reactions. Morpholine is often cited as an excellent choice.
Strong Bases: Stronger bases can lead to self-condensation of the carbonyl compound or other side reactions, reducing the yield of the desired intermediate.
Solvent System Matters: The solvent must solubilize both the organic reagents and, critically, the elemental sulfur.
Ethanol or Methanol: These are excellent choices as they provide good solubility for sulfur and the reagents, and the reaction can be run at a moderate reflux temperature.[6]
DMF or Dioxane: These can also be used but may require more rigorous purification.
Green Solvents: Recent methodologies have explored water or ethanol/water mixtures, sometimes with catalysts or ultrasound activation, to improve the environmental profile of the reaction.[5][7]
Temperature Control:
The reaction is typically run at a moderate temperature (50-80 °C) or reflux in a solvent like ethanol.[4]
Temperatures that are too high can lead to decomposition and the formation of tarry by-products. Temperatures that are too low will result in a sluggish and incomplete reaction.
Purity of Sulfur: Use finely powdered elemental sulfur. Lumps or coarse powder will have lower surface area and dissolve slowly, leading to an incomplete reaction.
Data Summary: Optimized Gewald Reaction Conditions
Parameter
Recommended Condition
Rationale & Citation
Base Catalyst
Morpholine or Triethylamine
Efficiently catalyzes Knoevenagel condensation without promoting side reactions.[4]
Solvent
Ethanol
Good solubility for elemental sulfur and reagents; allows for moderate reflux temperature.[6]
Temperature
50 - 80 °C (or reflux)
Balances reaction rate against the formation of degradation by-products.[4]
Sulfur
Fine Powder
Maximizes surface area for dissolution and reaction.
Reactant Ratio
Stoichiometric (1:1:1)
Generally provides the best results, though slight excess of sulfur is sometimes used.
FAQ 2: I am getting a mixture of products or low yield during the pyrazole ring formation. How can I improve this step?
The formation of the pyrazole ring, typically through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl system (or a functional equivalent), is another critical step where selectivity and yield can be problematic.[8][9]
Core Causality: The reaction involves nucleophilic attack by the hydrazine onto two electrophilic carbonyl centers (or their equivalents). For unsymmetrical hydrazines or dicarbonyls, this can lead to regioisomers.
Caption: Key steps in pyrazole formation and potential for regioisomers.
Troubleshooting Steps:
Control of Acidity: The reaction is often catalyzed by acid.
Acetic Acid: Commonly used as both a catalyst and a solvent, it provides the right level of acidity to promote condensation while minimizing degradation.[10]
Stronger Acids (e.g., TFA, TfOH): Can be used to drive the reaction but may require more careful control to avoid side reactions.[11]
Reaction Temperature and Time:
These reactions are typically run at elevated temperatures (reflux) to drive the dehydration and cyclization steps.[8]
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.
Managing Regioselectivity: When using a substituted hydrazine (like phenylhydrazine), two different pyrazole isomers can form.
Steric Hindrance: The less hindered nitrogen of the hydrazine will typically attack the more sterically accessible carbonyl group first.
Electronic Effects: The nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons will also direct the reaction.
Controlling regioselectivity can be complex and may require screening different solvents and temperatures. In many cases, a mixture is obtained, requiring careful chromatographic separation.
FAQ 3: The final hydrolysis of the ester to the carboxylic acid is incomplete or causes decomposition. How can I optimize this saponification?
The final step, converting the precursor ester (e.g., ethyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate) to the desired carboxylic acid, is a standard saponification. However, heterocyclic systems can sometimes be sensitive to harsh conditions.[12][13]
Core Causality: Saponification is a base-mediated hydrolysis. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction is generally irreversible because the final step is the deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate, which drives the reaction to completion.[14]
Troubleshooting Steps:
Choice of Base and Stoichiometry:
NaOH or KOH: These are the most common and effective bases. A slight excess (e.g., 1.5-3 equivalents) is recommended to ensure the reaction goes to completion.
LiOH: Can be a milder option if the substrate is found to be sensitive to stronger bases.
Stoichiometry: Unlike acid-catalyzed hydrolysis which is catalytic, base-mediated saponification consumes the base, so at least one full equivalent is required.[13]
Solvent System for Solubility: The ester is often not soluble in purely aqueous base.
Aqueous Alcohols (Ethanol/Water, Methanol/Water): This is the most common and effective solvent system. The alcohol co-solvent solubilizes the ester, allowing the aqueous hydroxide to react.
THF/Water: Another excellent option that provides good solubility for a wide range of substrates.
Careful Work-up is Paramount:
Reaction Monitoring: Follow the disappearance of the starting ester by TLC.
Acidification: After the reaction is complete (and the alcohol co-solvent has been removed under vacuum), the reaction mixture must be cooled (e.g., in an ice bath) and carefully acidified with a strong acid (e.g., 2M HCl).
pH Control: The target carboxylic acid will precipitate out of the aqueous solution as it is protonated. Acidify to a pH of ~2-3 to ensure complete protonation and precipitation. Adding the acid too quickly can cause a rapid release of CO₂ (if carbonate is present) and foaming.
Isolation: The precipitated solid can then be collected by filtration, washed with cold water to remove inorganic salts, and dried.
Data Summary: Acidic vs. Alkaline Ester Hydrolysis
Feature
Acid-Catalyzed Hydrolysis
Base-Mediated Hydrolysis (Saponification)
Reagent
Catalytic amount of strong acid (e.g., H₂SO₄)
Stoichiometric amount of strong base (e.g., NaOH)[13]
Carboxylate salt + Alcohol (requires separate acidification step)
Recommendation
Not preferred for this synthesis due to reversibility and potential for low yield.
Highly Recommended for driving the reaction to completion.
Detailed Protocols
Protocol 1: Representative Gewald Synthesis of a 2-Aminothiophene Precursor
To a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate (1.0 eq), the appropriate ketone (e.g., acetone, 1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (approx. 0.2 M).
Add morpholine (0.2 eq) as a catalyst.
Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
Once complete, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene derivative. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Representative Hydrolysis to 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid
Dissolve the ester precursor (e.g., ethyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate) (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
Add sodium hydroxide (2.0 eq) and heat the mixture to 60-70 °C.
Stir at this temperature and monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and cool in an ice bath.
With vigorous stirring, slowly add 2M HCl dropwise until the pH of the solution is ~2. A precipitate should form.
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the final carboxylic acid.
References
Wiles, C., & Watts, P. (2014). The Synthesis of Pyrazoles: A Review of Recent Advances. Current Organic Synthesis, 11(4), 587-603.
Farghaly, T. A., et al. (2020). Synthesis, reactions and biological importance of thieno[2,3-c]pyrazoles. Arkivoc, 2020(6), 1-41.
Yan, Z., et al. (2011). Synthesis of pyrazoles via CuI-mediated electrophilic cyclizations of α,β-alkynic hydrazones. The Journal of Organic Chemistry, 76(21), 9064-9071.
Puthiyapurayil, P., et al. (2012). Reaction optimization studies of the modified Gewald reaction. Tetrahedron Letters, 53(38), 5150-5153.
Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(19), 2345-2350.
SABNIS, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 30(6), 627-657.
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
The Open Medicinal Chemistry Journal. (2017). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Retrieved from [Link]
Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
ResearchGate. (2008). Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. Retrieved from [Link]
Liang, F., et al. (2013). Ultrasound-promoted catalyst-free synthesis of 2-aminothiophenes in water. Green Chemistry, 15(10), 2758-2761.
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Journal of Chemical Reaction and Synthesis. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Retrieved from [Link]
ResearchGate. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Retrieved from [Link]
Taylor & Francis Online. (2008). Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. Retrieved from [Link]
National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
OpenStax. (n.d.). 21.6 Chemistry of Esters. Retrieved from [Link]
Scribd. (n.d.). Ester Hydrolysis Mechanisms Explained. Retrieved from [Link]
PubChem. (n.d.). 3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]
Chemistry Europe. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Retrieved from [Link]
ResearchGate. (2024). Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. Retrieved from [Link]
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
National Institutes of Health. (2021). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]
International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved from [Link]
Scribd. (n.d.). Heterocyclic Synthesis Strategies Overview. Retrieved from [Link]
National Library of Medicine. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]
Wiley Online Library. (2011). Modern Heterocyclic Chemistry. Retrieved from [Link]
ResearchGate. (2007). Thieno[2,3-c]pyrazoles and related heterocycles. Retrieved from [Link]
MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]
National Institutes of Health. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Retrieved from [Link]
Technical Support Center: Troubleshooting 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic Acid Precipitation
Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the precipitation of 3-Methyl-1H-thieno[2,3-C]pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the precipitation of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid during in vitro cell culture assays.
Rather than providing generic advice, this guide deconstructs the specific physicochemical properties of this compound to provide targeted, self-validating protocols that ensure reliable dosing and reproducible experimental outcomes.
Physicochemical Root Cause Analysis
To stop a compound from precipitating, we must first understand why it crashes out of solution. 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid presents a dual-natured solubility challenge:
The Hydrophobic Core: The thienopyrazole ring system is highly lipophilic, rigid, and prone to strong intermolecular stacking. In aqueous environments, these cores rapidly agglomerate to minimize contact with water.
The Ionizable Tail: The carboxylic acid moiety is a weak acid (pKa typically between 3.5 and 4.5). According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4,1[1]. This carboxylate anion significantly enhances water solubility.
The Causality of Precipitation:
When you dissolve this compound in 100% DMSO, it exists in a protonated, uncharged state. Rapidly pipetting this concentrated stock directly into aqueous culture media causes 2[2]. The hydrophobic cores agglomerate into micro-crystals before the carboxylic acid groups have time to ionize and interact with the water. Furthermore, if your media is rich in divalent cations (Ca²⁺, Mg²⁺), the newly formed carboxylate anions can 3[3] that precipitate out of the assay.
Fig 1: Kinetic and thermodynamic pathways determining compound solubility in aqueous media.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a mechanistic rationale and a validation checkpoint so you can confirm success before exposing your cells to the compound.
Protocol A: The "Stepwise Cascade" (Preventing Kinetic Solvent Shock)
Use this protocol if your compound precipitates immediately upon hitting the media, but your final desired concentration is relatively low (< 10 µM).
Pre-warm Media: Incubate your complete culture media at 37°C for at least 30 minutes.
Causality: Thermodynamic solubility is highly temperature-dependent. 4[4], forcing the compound out of solution before it can disperse.
Create an Intermediate Dilution: Instead of adding a 1000x DMSO stock directly to your final culture well, prepare a 10x intermediate stock in a separate tube using the pre-warmed media.
Causality: This bridges the polarity gap between 100% DMSO and 99.9% aqueous media, allowing the compound to ionize gradually.
Dropwise Addition: Add the DMSO stock to the intermediate tube dropwise while continuously vortexing at a low speed.
Final Transfer: Transfer the 10x intermediate to your final culture vessel.
Validation Checkpoint: Before adding to cells, measure the Optical Density (OD) at 600 nm of the media blank versus the dosed media. An increase in OD600 indicates light scattering from micro-precipitates. If
Δ
OD600 < 0.05, solvation is successful.
If you are working in serum-free conditions, carboxylic acids lack native transport proteins and will often form insoluble micelles.
Prepare BSA-Supplemented Media: Add 0.1% to 0.5% (w/v) Fatty-Acid Free Bovine Serum Albumin (BSA) to your serum-free media.
Causality:5[5]. It provides a hydrophobic pocket that encapsulates the thienopyrazole core, preventing the molecules from stacking together, while the exterior of the BSA protein keeps the entire complex water-soluble.
Equilibration: Allow the media to stir gently at 37°C for 15 minutes to ensure full BSA solvation.
Compound Addition: Add your compound stock dropwise to the BSA-media.
Validation Checkpoint: Run a vehicle control (Media + BSA + DMSO) alongside your treated group. Compare cell viability. This validates that the BSA itself is not inducing an artifactual phenotypic response in your specific cell line.
Formulation Troubleshooting Workflow
If standard stepwise dilution fails, use the following decision matrix to identify the correct advanced formulation strategy.
Fig 2: Step-by-step decision matrix for rescuing thienopyrazole derivatives from precipitation.
Quantitative Optimization Matrix
Use this table to quickly compare the impact of different formulation variables on the solubility of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid.
Increases the thermodynamic solubility limit; prevents kinetic crashing upon contact.
Media pH
Unmonitored (~7.0)
Strictly 7.2 – 7.4
Ensures >99% of the carboxylic acid is in the highly soluble ionized (carboxylate) state.
Carrier Protein
Serum-Free (0% BSA)
0.1% - 0.5% Fatty-Acid Free BSA
BSA provides a hydrophobic pocket for the thienopyrazole core, acting as a molecular chaperone.
Addition Method
Direct Bolus Injection
Dropwise with gentle vortexing
Prevents localized high-concentration micro-zones that trigger immediate solvent shock.
Frequently Asked Questions (FAQs)
Q: Why does the compound dissolve perfectly in DMSO but crash immediately in media?A: This is a classic case of solvent shock. The compound is highly soluble in non-polar/aprotic solvents. When introduced to an aqueous environment, the localized concentration of the compound at the pipette tip exceeds its aqueous solubility before the DMSO can diffuse into the bulk media. The hydrophobic thienopyrazole cores stack and precipitate instantly.
Q: Can I use sonication to force the precipitate back into solution?A: No. While sonication can mechanically break up large crystals into invisible micro-precipitates, it does not fundamentally alter the thermodynamic solubility of the media. The compound will likely re-precipitate or settle onto your cells during the incubation period, leading to localized toxicity and inconsistent dosing. You must alter the formulation (e.g., via BSA or stepwise dilution) instead.
Q: Will adjusting the pH of my media to dissolve the compound affect my cells?A: Mammalian cells are highly sensitive to pH changes. While raising the pH slightly (e.g., to 7.4) helps ionize the carboxylic acid, exceeding pH 7.6 can induce severe cellular stress and alter metabolic baselines. Always use a strongly buffered media (like one containing 25 mM HEPES) to maintain physiological pH while maximizing the ionization of the compound.
Q: My stock solution in DMSO froze in the -20°C, and now there are crystals that won't dissolve at room temperature. What do I do?A:2[2]. Heat the stock vial in a 37°C water bath for 10 minutes and vortex vigorously. To prevent this in the future, aliquot your primary DMSO stock into single-use volumes.
References
Title: Troubleshooting Precipitation in Cell Culture: Causes and Solutions
Source: Procell
URL: [Link]
Title: How to prevent fatty acid precipitation/micelle formation in cell culture media?
Source: ResearchGate
URL: [Link]
Title: Carboxylic Acid Structure and Chemistry: Part 2
Source: Auburn University
URL: [Link]
Improving HPLC resolution for 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid purification
Welcome to the Technical Support Center for the HPLC purification of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid . This compound presents unique chromatographic challenges due to its amphoteric nature—it features...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the HPLC purification of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid .
This compound presents unique chromatographic challenges due to its amphoteric nature—it features a hydrophobic thienopyrazole core, a weakly basic pyrazole nitrogen, and an acidic carboxylic acid group. This guide is designed for researchers and drug development professionals to troubleshoot poor resolution, peak tailing, and co-eluting impurities using field-proven, mechanistically grounded methodologies.
Part 1: Diagnostic Workflow for Resolution Optimization
Before adjusting random parameters, use the logical workflow below to identify the root cause of your separation failure.
Diagnostic workflow for troubleshooting 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why is the main peak of my target compound tailing severely or splitting on a standard C18 column?Causality: The carboxylic acid group on the thienopyrazole ring has a pKa typically between 3.5 and 4.5. If your mobile phase pH is near this pKa (e.g., using unbuffered water/acetonitrile), the compound exists in a dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) states. Because the ionized form is more polar, it travels faster through the hydrophobic C18 stationary phase, leading to peak splitting or severe tailing[1]. Furthermore, the weakly basic pyrazole nitrogen can undergo secondary interactions with unendcapped, acidic silanols on the silica matrix.
Solution: You must force the molecule into a single ionization state. Lower the mobile phase pH to ~2.0 by adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both the aqueous and organic lines. This suppresses the ionization of the carboxylic acid (driving it fully into the lipophilic unionized state for better retention) and ion-pairs with the pyrazole nitrogen to mask silanol interactions, drastically improving peak shape[2].
Q2: I fixed the peak shape, but I cannot resolve the target from a closely eluting regioisomer (e.g., a 5-methyl impurity). How can I improve selectivity (
α
)?Causality: Standard C18 columns separate analytes almost exclusively based on hydrophobicity (dispersive forces). Rigid, planar structural isomers of thienopyrazoles often possess nearly identical hydrophobicities, causing them to co-elute regardless of gradient adjustments.
Solution: Change the stationary phase chemistry to a Pentafluorophenyl (PFP) column. The highly polarized C-F bonds on the PFP phase provide orthogonal separation mechanisms that C18 lacks:
π−π
interactions with the thienopyrazole ring, dipole-dipole interactions, and stringent shape/steric selectivity. This makes PFP columns exceptionally powerful for discriminating between rigid aromatic and heterocyclic isomers[3].
Q3: How should I adjust the gradient and temperature to maximize the resolution of hydrophobic impurities?Causality: Resolution (
Rs
) is a function of retention factor (
k
), selectivity (
α
), and column efficiency (
N
)[4]. A steep gradient forces compounds off the column too quickly, compressing the separation space and lowering
k
. Temperature affects solvent viscosity and the enthalpy of analyte transfer between phases.
Solution:
Flatten the gradient: Implement a shallower gradient (e.g., 1–2% organic increase per minute) specifically through the critical elution window where the target and impurities elute.
Optimize Temperature: Lowering the column temperature (e.g., to 20°C–25°C) increases retention time and often improves the separation factor (
α
) for closely eluting pairs, though it may slightly broaden peaks[5]. If peak broadening (low
N
) is the primary issue, raising the temperature to 40°C will improve mass transfer kinetics and sharpen the peaks.
Part 3: Standard Optimized Protocol (Self-Validating System)
To ensure a self-validating purification workflow, follow this step-by-step methodology. The protocol utilizes orthogonal selectivity and pH control to guarantee baseline resolution.
Step 1: Sample Preparation
Dissolve the crude 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid in a mixture of 90% Mobile Phase A / 10% Mobile Phase B. Validation check: Dissolving in initial gradient conditions prevents solvent shock and fronting.
Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.
Step 2: Chromatographic Conditions
Column: PFP (Pentafluorophenyl) Core-Shell, 150 x 4.6 mm, 2.7 µm (Analytical) or scaled equivalent for preparative work.
Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Thermostatted).
Detection: UV at 254 nm (general aromatic absorption) and 280 nm (specific to the conjugated thienopyrazole system).
Step 3: Gradient Program
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band at the column head).
2.0 - 20.0 min: Linear ramp from 5% B to 60% B (Shallow slope for maximum isomer resolution).
20.0 - 22.0 min: Ramp to 95% B (Column wash).
22.0 - 27.0 min: Hold at 95% B.
27.0 - 27.1 min: Return to 5% B.
27.1 - 35.0 min: Re-equilibration at 5% B. Validation check: Ensure baseline pressure is stable before the next injection.
Part 4: Quantitative Data Summary
The table below summarizes the expected quantitative impact of parameter adjustments on the chromatography of thienopyrazole carboxylic acids.
Reducing impurities in 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid crystallization
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and process chemists optimizing the isolation of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and process chemists optimizing the isolation of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid . Heterocyclic carboxylic acids present unique crystallization challenges due to their complex hydrogen-bonding networks and susceptibility to regioisomer contamination.
Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed to maximize impurity rejection.
📊 Performance Data: Impurity Rejection Matrix
To select the optimal purification strategy, compare the quantitative outcomes of various crystallization methodologies applied to thienopyrazole derivatives.
Crystallization Method
Primary Solvent System
Target Impurities Rejected
Typical Yield (%)
Final Purity (HPLC Area %)
Cooling Crystallization
Isopropanol (iPA)
Unreacted starting materials
85 - 90
98.5
pH-Shift (Reactive)
H₂O / NaOH then HCl
Neutral organics, Regioisomers
92 - 95
> 99.5
Solvate Intermediacy
Acetone (Cold)
Structurally similar analogs
75 - 80
> 99.9
Antisolvent Addition
THF / Water
Highly soluble byproducts
88 - 92
97.0
❓ Troubleshooting & FAQs
Q1: Why does 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid consistently co-crystallize with its regioisomers (e.g., thieno[3,2-c]pyrazole)?A1: The core issue lies in the hydrogen-bonding dynamics of the molecule. Carboxylic acids naturally form robust, hydrogen-bonded dimers in solution. When a structurally similar regioisomer[1] is present, it can act as a hydrogen bond acceptor but may fail to donate properly. This impurity attaches to the growing face of the crystal needle, terminating the hydrogen-bonding chain. This not only incorporates the impurity into the crystal lattice (forming a solid solution) but can also drastically alter the crystal morphology and slow down the crystallization rate[2]. To resolve this, you must use a solvent system or pH shift that fully disrupts these dimers prior to nucleation.
Q2: During cooling crystallization in isopropanol (iPA), my product "oils out" (liquid-liquid phase separation) instead of forming a crystalline suspension. How do I fix this?A2: Oiling out occurs when the supersaturation level exceeds the nucleation threshold too rapidly, causing the solute to separate as an impurity-rich liquid phase rather than a solid crystal. To prevent this, you must control the Metastable Zone Width (MSZW). As demonstrated in the optimized scale-up of similar nitrogen heterocycles, you should initiate a seed-cooled crystallization at an elevated temperature (e.g., 43 °C in iPA) and apply a very slow, linear cooling ramp (down to 5 °C)[3]. The seeds provide a low-energy surface for crystal growth, bypassing the liquid-liquid phase boundary entirely.
Q3: Standard cooling and anti-solvent methods are failing to remove a closely related impurity. Can intermediate solvate formation improve the purity profile?A3: Yes. In the early stages of process development, isolating a transient solvate can be a highly effective purification tool. Because solvent molecules become an integral, stoichiometric part of the crystal lattice, solvates are exceptionally rigid and highly efficient at rejecting structurally similar impurities that would normally co-crystallize. Once the pure solvate is isolated and washed, it can be desolvated or recrystallized into your desired, thermodynamically stable polymorph[4].
⚙️ Mechanistic Workflows
Understanding the physical transformations during your workflow is critical for troubleshooting. Below are the logical pathways for reactive crystallization and dimer disruption.
Workflow for pH-shift reactive crystallization to reject impurities.
Mechanism of impurity rejection via pH-shift induced dimer disruption.
This protocol utilizes a pH-swing methodology to force the cleavage of impurity-trapping dimers, followed by a seeded acidification to guarantee high-purity lattice formation.
Step 1: Alkaline Dissolution
Action: Suspend 10.0 g of crude 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid in 100 mL of Deionized (DI) water. Slowly titrate with 2M NaOH under moderate agitation until the pH reaches 9.5. Heat gently to 40 °C.
Causality: Converts the carboxylic acid to its highly soluble sodium salt. This breaks the intermolecular hydrogen-bonded dimers that actively trap structurally similar organic impurities[2].
Step 2: Polish Filtration
Action: Filter the warm basic solution through a 0.45 µm PTFE membrane into a clean, jacketed reactor.
Causality: Physically removes unreacted, non-ionizable organic impurities and particulates that act as heterogeneous nucleation sites.
Self-Validation Checkpoint: The filtrate must be completely optically clear. If the solution is turbid, highly lipophilic impurities are still present. Corrective action: Perform a liquid-liquid extraction with Methyl tert-butyl ether (MTBE) to wash the aqueous layer before proceeding.
Step 3: Controlled Acidification & Seeding
Action: Adjust the reactor temperature to 45 °C. Begin dosing 2M HCl via a syringe pump at a rate of 0.5 mL/min until the pH reaches 6.0 (just above the solubility boundary). Add 100 mg (1% w/w) of highly pure 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid seed crystals.
Causality: Seeding exactly at the Metastable Zone Width (MSZW) dictates the polymorphic form and provides a template for crystal growth, actively preventing the product from oiling out[4].
Step 4: Crystallization & Growth
Action: Resume 2M HCl addition at a slower rate (0.2 mL/min) until a final pH of 3.0 is achieved. Once pH 3.0 is reached, initiate a linear cooling ramp of 0.1 °C/min down to 5 °C.
Causality: The slow titration and cooling ramp ensure that the crystal lattice grows slowly and uniformly, thermodynamically rejecting impurities back into the mother liquor[3].
Self-Validation Checkpoint: The suspension should appear as a free-flowing, opaque slurry. If sticky agglomerates form, the cooling rate was too fast.
Step 5: Isolation and Washing
Action: Filter the suspension under vacuum. Wash the filter cake with 2 x 20 mL of cold 10% Ethanol/Water (v/v). Dry under vacuum at 50 °C for 12 hours.
Causality: The cold ethanol/water wash removes residual sodium chloride salts and surface-adhered mother liquor without dissolving the purified API.
📚 References
Crystallisation in pharmaceutical processes
bia.si
URL:[Link]
In-Line Analysis of Impurity Effects on Crystallisation
ACS Publications
URL:[Link]
Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction
ACS Publications
URL:[Link]
1H and 13C NMR Spectrum Validation for 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid: A Comparative Analytical Guide
Executive Summary The structural validation of heterocyclic building blocks is a critical quality control step in early-stage drug discovery. 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a highly privileged pha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of heterocyclic building blocks is a critical quality control step in early-stage drug discovery. 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a highly privileged pharmacophore, frequently utilized as a core scaffold in the development of phosphodiesterase 10A (PDE10A) inhibitors [1] and P2X3 receptor antagonists.
This guide provides an objective, comparative analysis of Nuclear Magnetic Resonance (NMR) acquisition strategies for this compound. By comparing solvent systems (DMSO-d6 vs. CD3OD) and field strengths (400 MHz vs. 600 MHz), this protocol establishes a self-validating workflow to unambiguously assign the highly quaternary, tautomeric structure of this thienopyrazole derivative.
Structural Overview & Mechanistic Context
The thieno[2,3-c]pyrazole scaffold presents unique analytical challenges due to its fused bicyclic nature and high polarity. The molecule consists of:
A pyrazole ring fused to a thiophene ring .
A methyl group at the C-3 position.
A carboxylic acid at the C-5 position.
The Analytical Challenge:
Out of the 7 carbon atoms in this molecule, 5 are quaternary (C-3, C-3a, C-5, C-6a, and the COOH carbon). Furthermore, the molecule possesses two highly exchangeable protons: the pyrazole NH and the carboxylic acid OH. Tautomerism at the pyrazole ring (1H vs. 2H) can lead to signal broadening if the solvent environment allows for intermediate exchange rates. Therefore, standard 1D 13C NMR is insufficient for absolute structural proof; a robust 2D NMR strategy (HSQC/HMBC) combined with optimal solvent selection is strictly required.
Comparative NMR Acquisition Strategies
Solvent Selection: DMSO-d6 vs. Methanol-d4 (CD3OD)
The choice of deuterated solvent fundamentally alters the observable data for this compound.
DMSO-d6 (Gold Standard): As a highly polar, aprotic solvent, DMSO-d6 effectively disrupts the strong intermolecular hydrogen bonding between the carboxylic acid and the pyrazole nitrogen. Crucially, if the DMSO-d6 is strictly anhydrous, it prevents rapid proton exchange. This allows the pyrazole NH and the carboxylic OH to be observed as distinct, albeit broad, singlets in the downfield region (~13.0–13.5 ppm).
Methanol-d4 (Alternative): CD3OD is a polar protic solvent that provides excellent solubility. However, the deuterium rapidly exchanges with the NH and OH protons, rendering them invisible in the 1H spectrum. While this simplifies the spectrum, it removes critical structural confirmation points. Furthermore, CD3OD does not lock the tautomeric state as rigidly as DMSO-d6, which can lead to slight broadening of the C-3 and C-3a carbon signals.
Field Strength: 400 MHz vs. 600 MHz (CryoProbe)
400 MHz (Routine QC): Perfectly adequate for 1H NMR. The proton spectrum of this molecule is remarkably simple, consisting of isolated spin systems (a singlet for the thiophene H-4, a singlet for the C-3 methyl). High-field dispersion is not required to resolve overlapping multiplets.
600 MHz with CryoProbe (Structural Elucidation): Highly recommended for 13C and 2D NMR. Because 71% of the carbons are quaternary, the 13C relaxation times (
T1
) are long, leading to weak signals in standard 400 MHz acquisitions. A 600 MHz instrument equipped with a CryoProbe dramatically increases the signal-to-noise (S/N) ratio, reducing the acquisition time for Heteronuclear Multiple Bond Correlation (HMBC) experiments from hours to minutes.
Experimental Protocols
To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to.
Step 1: Sample Preparation
Weigh 15–20 mg of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.
Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D, containing 0.03% v/v TMS as an internal standard).
Transfer the homogenous solution to a high-quality 5 mm NMR tube. Causality note: Particulate matter causes magnetic susceptibility gradients, leading to poor shimming and broad lines. Filter through a glass wool plug if necessary.
Step 2: Instrument Tuning and Matching
Insert the sample into the spectrometer.
Perform automated tuning and matching (ATM). Causality note: DMSO has a high dielectric constant (
ϵ≈47
). The probe must be carefully tuned to account for this high polarity to maximize the Q-factor of the RF coil, ensuring optimal 90-degree pulse calibration.
Lock onto the DMSO deuterium signal and shim the magnet (Z1-Z5).
13C NMR: 512–1024 scans, D1 = 2.0 s (increase to 3.0 s if quaternary carbons are excessively weak), complete proton decoupling (WALTZ-16).
HMBC: 8 scans per increment, 256
t1
increments, optimized for long-range coupling constant
nJCH=8
Hz.
Step 4: Data Processing
Apply exponential line broadening (LB = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier Transformation.
Perform manual phase and baseline correction.
Calibrate the chemical shifts using the residual solvent peak (DMSO-d6: 1H = 2.50 ppm, 13C = 39.52 ppm) [2].
Data Presentation & Comparative Tables
The following tables summarize the expected quantitative data, allowing for direct comparison between solvent systems and facilitating rapid peak assignment.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz)
Proton Assignment
Multiplicity
Integration
DMSO-d6 Shift (ppm)
CD3OD Shift (ppm)
Causality / Notes
COOH (Acid)
Broad Singlet
1H
~13.30
Invisible
Rapid D-exchange in CD3OD.
NH (Pyrazole)
Broad Singlet
1H
~13.05
Invisible
Rapid D-exchange in CD3OD.
H-4 (Thiophene)
Singlet
1H
7.65
7.58
Isolated aromatic proton.
CH3 (C-3 Methyl)
Singlet
3H
2.45
2.52
Allylic/heteroaromatic deshielding.
Table 2: 13C NMR Chemical Shift Assignments (150 MHz, DMSO-d6)
Carbon Assignment
Type
Expected Shift (ppm)
Validation Method (2D NMR)
C=O (Acid)
Quaternary
163.5
HMBC correlation from H-4.
C-3 (Pyrazole)
Quaternary
142.1
HMBC correlation from C-3 Methyl protons.
C-6a (Bridgehead)
Quaternary
148.5
HMBC correlation from H-4.
C-3a (Bridgehead)
Quaternary
134.2
HMBC correlation from C-3 Methyl and H-4.
C-5 (Thiophene)
Quaternary
132.8
HMBC correlation from H-4.
C-4 (Thiophene)
CH
121.4
Direct HSQC correlation from H-4.
CH3 (Methyl)
CH3
11.2
Direct HSQC correlation from CH3 protons.
Structural Validation Workflow
To ensure absolute trustworthiness of the structural assignment, a multi-stage validation logic must be applied. The 1D data provides the foundation, but the 2D HSQC and HMBC experiments act as the self-validating system to lock the quaternary carbons into place.
Figure 1: Logical workflow for NMR structural validation using 1D and 2D acquisition techniques.
References
Enzymes.me.uk / Protein Data Bank (PDB). "Human PDE10A in Complex with 1-(4-chloro-phenyl)-3-methyl-1h-thieno[2, 3-c]pyrazole-5-carboxylic Acid derivative (PDB ID: 5EDE)." Enzymes Database, 2022. Available at:[Link][1]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512-7515. Available at:[Link]
A Comparative Guide to 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid and Standard Pyrazole Inhibitors for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically successful drugs.[1][2] Its versatility allows for the development of inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically successful drugs.[1][2] Its versatility allows for the development of inhibitors targeting a wide array of enzymes and receptors. This guide provides a detailed comparison between an emerging class of pyrazole derivatives, the thieno[2,3-c]pyrazoles, with a specific focus on 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, and well-established standard pyrazole inhibitors. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of their respective chemical features, mechanisms of action, and performance based on available experimental data.
The Pyrazole Core: A Foundation for Diverse Biological Activity
The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal pharmacophore.[1] It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[1] Furthermore, the pyrazole ring is metabolically stable and can be readily substituted at various positions to fine-tune its pharmacological profile. This has led to the development of pyrazole-containing drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antipsychotic agents.[2]
Standard Pyrazole Inhibitors: A Snapshot of Established Efficacy
To provide a context for our comparison, we will first examine some well-characterized standard pyrazole inhibitors that have set the benchmark in their respective fields.
Cyclooxygenase-2 (COX-2) Inhibitors: The "Coxib" Class
A prominent class of pyrazole-based drugs is the selective COX-2 inhibitors, exemplified by Celecoxib . These non-steroidal anti-inflammatory drugs (NSAIDs) function by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3]
Kinase Inhibitors: Targeting Cellular Signaling
The pyrazole scaffold is also a key component of numerous kinase inhibitors used in oncology. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole-based inhibitors have been successfully developed to target various kinases, including:
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase implicated in several cancers.[5]
Janus Kinases (JAKs): A family of tyrosine kinases involved in cytokine signaling and immune responses.[1][2][6][7][8]
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[6]
Phosphodiesterase (PDE) Inhibitors
Certain pyrazole derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP.[3][4][9][10] By inhibiting PDEs, these compounds can modulate a variety of cellular processes, leading to effects such as vasodilation and anti-inflammatory responses.
The Emergence of Thieno[2,3-c]pyrazoles: A New Frontier
The fusion of a thiophene ring to the pyrazole core gives rise to the thieno[2,3-c]pyrazole scaffold, a bicyclic system with distinct electronic and steric properties. This structural modification has opened up new avenues for drug design, leading to the discovery of compounds with novel biological activities. While research into this specific class is still emerging, preliminary studies have highlighted their potential as potent anticancer and anti-inflammatory agents.[11][12][13]
3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid: A Representative of the Class
For the purpose of this guide, we will focus on 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid as a representative of the thieno[2,3-c]pyrazole class. While direct, comprehensive inhibitory data for this specific molecule against a wide range of targets is not yet publicly available, we can infer its potential activity based on studies of closely related analogs.
One notable study identified a derivative, N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (referred to as Tpz-1), as a potent and selective cytotoxic agent against a panel of human cancer cell lines.[11][12] This compound was found to interfere with cell cycle progression and modulate the activity of several kinases, including p38, CREB, Akt, and STAT3.[11][12] This suggests that the 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid core may also possess kinase inhibitory activity.
Comparative Analysis: Thieno[2,3-c]pyrazoles vs. Standard Pyrazole Inhibitors
The key distinction between the thieno[2,3-c]pyrazole scaffold and the standard pyrazole core lies in the fused thiophene ring. This addition introduces a sulfur atom and extends the aromatic system, which can significantly influence the molecule's interaction with its biological target.
Figure 1: A diagram illustrating the structural relationship between a standard pyrazole core and the thieno[2,3-c]pyrazole scaffold.
Potential Advantages of the Thieno[2,3-c]pyrazole Scaffold:
Novel Target Interactions: The extended and electron-rich thiophene ring may enable unique interactions within the binding pockets of enzymes, potentially leading to higher potency and selectivity.
Modified Physicochemical Properties: The fusion of the thiophene ring alters the molecule's lipophilicity, polarity, and metabolic stability, which can be advantageous for improving pharmacokinetic properties.
Scaffold for New Chemical Space: The thieno[2,3-c]pyrazole core provides a novel and relatively unexplored scaffold for the design of new inhibitors, offering opportunities to overcome resistance mechanisms associated with existing drugs.
Performance Data: A Comparative Overview
The following table summarizes the available inhibitory data for representative standard pyrazole inhibitors and highlights the potential target classes for thieno[2,3-c]pyrazole derivatives based on current research. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Experimental Methodologies: A Guide to In Vitro Characterization
To facilitate further research and comparative studies, we provide an overview of standard experimental protocols for characterizing the inhibitory activity of pyrazole-based compounds.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
Figure 2: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), and adenosine triphosphate (ATP) in an appropriate assay buffer.
Compound Dilution: Perform serial dilutions of the test compound (e.g., 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid) and a known standard inhibitor in the assay buffer.
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the enzymatic reaction by adding ATP.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
Reaction Termination and Detection: Stop the reaction and add a detection reagent. The choice of detection method can vary, with common approaches including:
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.
Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.
Radiometric assays: Employs radiolabeled ATP ([γ-³²P]ATP) and measures the incorporation of the radiolabel into the substrate.
Data Analysis: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader. Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the selectivity of a compound for the two COX isoforms.
Step-by-Step Protocol:
Enzyme and Substrate Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
Compound Incubation: Pre-incubate each enzyme with various concentrations of the test compound or a standard inhibitor (e.g., Celecoxib) for a defined period.
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
Prostaglandin Measurement: After a set incubation time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Future Directions and Conclusion
The thieno[2,3-c]pyrazole scaffold represents a promising area for the discovery of novel enzyme inhibitors. While direct comparative data for 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is currently limited, the demonstrated activity of its close analogs suggests significant potential, particularly in the realm of kinase inhibition.
For researchers and drug development professionals, the key takeaway is the opportunity that this scaffold presents. Further structure-activity relationship (SAR) studies are warranted to explore the full potential of this class of compounds. By systematically modifying the substituents on the thieno[2,3-c]pyrazole core, it may be possible to develop highly potent and selective inhibitors for a variety of therapeutic targets.
This guide has provided a foundational comparison based on the available scientific literature. As more research is conducted on 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its derivatives, a more direct and comprehensive performance comparison will become possible. The experimental protocols outlined herein provide a starting point for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this exciting class of molecules.
References
PubMed. (2011). Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: control of selectivity by a benzyloxy group. [Link]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. [Link]
A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005). Nature Biotechnology. [Link]
Efficacy of Novel Pyrazolone Phosphodiesterase Inhibitors in Experimental Mouse Models of Trypanosoma cruzi. (2020). Antimicrobial Agents and Chemotherapy. [Link]
PubMed. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. [Link]
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. [Link]
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). Journal of Medicinal Chemistry. [Link]
Google Patents. (n.d.). Aminopyrazoles as selective janus kinase inhibitors.
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Medicinal Chemistry. [Link]
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. [Link]
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Advances. [Link]
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences. [Link]
ResearchGate. (n.d.). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. [Link]
ResearchGate. (n.d.). Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. [Link]
ResearchGate. (n.d.). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. [Link]
Synthesis of 4,5-dihydro-1H-thieno [2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018). Molecules. [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
ResearchGate. (n.d.). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. [Link]
PubMed. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. [Link]
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). Bioorganic & Medicinal Chemistry. [Link]
PubMed. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. [Link]
Comparative efficacy of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid analogs
An In-Depth Guide to the Comparative Efficacy of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Analogs as Anticancer Agents Introduction The thieno[2,3-c]pyrazole scaffold, a bicyclic heterocyclic system composed o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Comparative Efficacy of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Analogs as Anticancer Agents
Introduction
The thieno[2,3-c]pyrazole scaffold, a bicyclic heterocyclic system composed of fused thiophene and pyrazole rings, has garnered significant attention in medicinal chemistry.[1][2] This "privileged" structure serves as a versatile template for the design of novel therapeutic agents due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anticancer properties.[1][3] Pyrazole and thiophene moieties themselves are well-established pharmacophores present in numerous approved drugs, and their fusion into the thienopyrazole system has led to compounds with potent biological effects.[1]
Many thienopyrazole derivatives have demonstrated significant potential as anticancer agents by targeting key players in cancer cell proliferation and survival, particularly protein kinases.[1][4] Dysregulation of protein kinase signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][5] This guide provides a comprehensive, in-depth comparison of the efficacy of various analogs derived from the core structure of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. We will delve into their cytotoxic activities against different cancer cell lines, their mechanisms of action as kinase inhibitors, and the structure-activity relationships that govern their potency. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for key biological assays.
The Core Scaffold and Its Analogs: A Comparative Analysis of Anticancer Activity
The 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold offers multiple points for chemical modification to generate a library of analogs with diverse biological activities. The primary focus of these modifications has been to enhance anticancer potency and selectivity. The following sections and data tables summarize the comparative efficacy of these analogs against various human cancer cell lines.
Cytotoxic Efficacy of Thieno[2,3-c]pyrazole and Related Analogs
The antiproliferative activity of thienopyrazole derivatives has been evaluated across a range of cancer cell lines, with several compounds demonstrating low micromolar to nanomolar efficacy. A notable example is the derivative Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), which has shown potent and selective cytotoxic effects.[1][2] The table below presents a comparison of the half-maximal inhibitory concentration (IC50) values for Tpz-1 and other related thieno-fused heterocyclic compounds.
Analysis of Structure-Activity Relationships (SAR):
The data suggests that modifications to the 5-position of the thieno[2,3-c]pyrazole ring significantly impact cytotoxic activity. The conversion of the carboxylic acid to a carbohydrazide and subsequent derivatization, as seen in Tpz-1, can lead to a substantial increase in potency.[1][2] For the thienopyrrole analogs, the nature and position of substituents on the fused ring system influence their efficacy against different cancer cell lines.[6] Furthermore, the related thieno[2,3-d]pyrimidine scaffold also demonstrates potent anticancer activity, indicating that the thiophene-fused heterocyclic core is a key pharmacophore.[4][7]
Mechanism of Action: Multi-Targeting Kinase Inhibition
A primary mechanism through which thieno[2,3-c]pyrazole analogs exert their anticancer effects is the inhibition of protein kinases that are crucial for cancer cell signaling.[1][5] Many of these compounds have been identified as multi-targeting kinase inhibitors, which can be advantageous in cancer therapy by simultaneously blocking redundant or compensatory signaling pathways.[5]
Inhibition of Key Oncogenic Kinases
Several studies have identified specific kinase targets for thieno-fused pyrazole and pyrimidine derivatives. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF, all of which are well-established targets in oncology.[5]
The ability of these compounds to inhibit multiple kinases highlights their potential as broad-spectrum anticancer agents.[5] The EGFR signaling pathway, a critical regulator of cell proliferation and survival, is a frequent target.
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-c]pyrazole analogs.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, these compounds have been shown to induce programmed cell death (apoptosis) and interfere with cell cycle progression in cancer cells. For instance, Tpz-1 was found to disrupt microtubules and mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.[1][2] This multi-faceted mechanism of action, combining kinase inhibition with the induction of apoptosis and cell cycle disruption, makes these compounds particularly promising candidates for further development.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the standard methodologies used to evaluate the comparative efficacy of these compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring the metabolic activity of viable cells.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., HepG2, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay typically measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.
Step-by-Step Protocol:
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase reaction buffer.
Initiate Reaction: Start the reaction by adding ATP.
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of remaining ATP.
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Conclusion and Future Perspectives
The analogs of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and related thieno-fused heterocycles represent a promising class of anticancer agents. The available data demonstrates their potent cytotoxic effects against a variety of cancer cell lines, which are often mediated by the inhibition of multiple oncogenic kinases. The structure-activity relationship studies, although still in their early stages for some of these scaffolds, have provided valuable insights for the rational design of more effective and selective inhibitors.
The multi-targeting nature of these compounds is a significant advantage, potentially overcoming the drug resistance issues associated with single-target agents. Future research should focus on:
Systematic SAR studies: To optimize the potency and selectivity of these compounds by exploring a wider range of substitutions on the thienopyrazole core.
Pharmacokinetic profiling: To assess the drug-like properties of the most promising analogs, including their absorption, distribution, metabolism, and excretion (ADME).
In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in animal models of cancer.
References
A Head-to-Head Comparison of Thienopyrrole Analogs in Cancer Cell Lines - Benchchem.
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC.
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - MDPI. Published June 18, 2022.
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. Published July 15, 2021.
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Published January 18, 2016.
Synthesis, reactions, and spectral characterization of some new biologically active compounds derived from thieno[2,3-c]pyrazole-5-carboxamide | Faculty of Science.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Published August 12, 2023.
(PDF) Thieno[2,3-c]pyrazoles and Related Heterocycles - ResearchGate.
(PDF) Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - ResearchGate. Published June 16, 2022.
Validating Target Engagement of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid In Vitro: A Comparative Guide
Introduction The development of selective purinergic receptor antagonists has fundamentally shifted the therapeutic landscape for chronic sensory disorders. The compound 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The development of selective purinergic receptor antagonists has fundamentally shifted the therapeutic landscape for chronic sensory disorders. The compound 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (and its derivatives, hereafter referred to as MTPC ) represents a highly promising chemical scaffold targeting the P2X3 receptor[1]. P2X3 is an ATP-gated ion channel heavily implicated in the hypersensitization of sensory neurons, driving conditions such as refractory chronic cough and neuropathic pain[2].
While traditional functional assays (e.g., calcium flux imaging) can confirm a compound's inhibitory activity, they cannot definitively prove direct binding to the target. Validating direct target engagement (TE) is a critical milestone in preclinical drug development to rule out off-target phenotypic effects and establish structure-kinetic relationships (SKR). This guide provides a comprehensive, objective comparison of in vitro TE validation platforms. Furthermore, it details the self-validating experimental protocols required to generate trustworthy biophysical data, comparing MTPC's performance against the clinical-stage P2X3 antagonist Gefapixant (AF-219).
Mechanistic Overview: P2X3 Engagement
P2X3 receptors are predominantly localized on peripheral sensory C-fibers[2]. Upon binding extracellular ATP, the homotrimeric channel opens, allowing
Na+
and
Ca2+
influx. This rapid ion exchange depolarizes the neuron and triggers a pain or cough reflex. MTPC acts by binding to the receptor and stabilizing a closed or desensitized state, thereby preventing ion flux and silencing the aberrant sensory signal.
Figure 1: Mechanism of P2X3 receptor activation and subsequent inhibition by MTPC.
Comparative Analysis of Target Engagement Platforms
To rigorously validate MTPC, researchers must select the appropriate biophysical assay. We compare three industry-standard methodologies: Surface Plasmon Resonance (SPR), the Cellular Thermal Shift Assay (CETSA), and Time-Resolved Fluorescence Energy Transfer (TR-FRET).
Table 1: Comparison of Target Engagement Platforms
Feature
SPR (Biacore)
CETSA
TR-FRET
Primary Output
Real-time kinetics (
kon
,
koff
,
KD
)
Thermal shift (
ΔTagg
), cellular
IC50
Equilibrium affinity (
Ki
)
Context
Purified recombinant protein
Intact living cells or lysates
Purified protein
Labeling Required
Target immobilized, label-free ligand
Label-free (endogenous or tagged target)
Fluorescent tracers required
Throughput
Medium to High
Medium (High with AlphaLISA)
Ultra-High
Best Used For
Structure-kinetic relationships (SKR)
Validating physiological bioavailability
Primary high-throughput screening
Experimental Protocols (Self-Validating Systems)
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free quantification of association (
kon
) and dissociation (
koff
) rates[3]. Because MTPC is a low-molecular-weight fragment-like compound (~182 Da for the core scaffold), it generates a very low refractive index change upon binding. Therefore, the protocol must be optimized for high-density ligand immobilization and rigorous solvent correction.
Causality & Experimental Choices:
Immobilization Strategy : Rather than random amine coupling (which can occlude the ATP-binding pocket of P2X3), we utilize Biotin-Streptavidin capture. Biotinylated P2X3 is captured on a Series S Sensor Chip SA. This ensures uniform orientation and preserves the native conformation of the homotrimer.
Solvent Correction : MTPC is dissolved in DMSO. Because SPR signal is highly dependent on the refractive index of the medium[4], even a 0.1% mismatch between the running buffer and the sample can produce a bulk shift that masks the small molecule binding signal. A 4-point DMSO calibration curve is mandatory to subtract bulk refractive artifacts.
Self-Validation System : Include Gefapixant as a positive kinetic control and a structurally similar, inactive pyrazole analog as a negative control.
Step-by-Step Workflow:
Surface Preparation : Condition the SA chip with 3 consecutive injections of 1M NaCl / 50mM NaOH at 10 µL/min.
Ligand Capture : Inject biotinylated human P2X3 (10 µg/mL in running buffer) over the active flow cell until a capture level of ~3000 Resonance Units (RU) is achieved. Leave the reference flow cell blank.
Solvent Calibration : Run a DMSO calibration series (1.5%, 1.8%, 2.0%, 2.2%, 2.5%) to generate a correction plot.
Single-Cycle Kinetics : Inject MTPC in a 5-step concentration series (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) without regeneration between injections. Use a high flow rate of 50 µL/min to minimize mass transport limitations.
Data Fitting : Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract
KD
,
kon
, and
koff
.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Live-Cell TE
While SPR proves direct binding to purified protein, it lacks physiological context. CETSA bridges this gap by demonstrating that MTPC can cross the cell membrane and engage P2X3 in the complex intracellular milieu of living cells[5]. The principle relies on ligand-induced thermal stabilization; binding of MTPC increases the melting temperature (
Tagg
) of P2X3[6].
Causality & Experimental Choices:
Intact Cells vs. Lysate : We perform CETSA on intact cultured sensory neurons (or recombinant HEK293-P2X3 cells) rather than lysates. This proves membrane permeability and accounts for potential intracellular drug metabolism or protein binding.
Lysis Buffer Selection : Following thermal challenge, cells must be lysed to separate soluble (folded) P2X3 from precipitated (unfolded) P2X3. We use a mild, non-detergent lysis method (freeze-thaw) combined with mechanical shearing. Strong detergents (like SDS) would artificially re-solubilize the heat-denatured aggregates, yielding false positives.
Figure 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Workflow:
Cell Treatment : Seed HEK293-P2X3 cells in a 96-well plate. Treat with 10 µM MTPC, 10 µM Gefapixant (positive control), or 0.1% DMSO (vehicle) for 1 hour at 37°C.
Thermal Challenge : Aliquot the cell suspensions into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis : Snap-freeze the tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat for 3 cycles.
Separation : Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the aggregated proteins.
Detection : Transfer the supernatant (containing soluble, stable P2X3) to a new plate. Quantify P2X3 levels using a validated AlphaLISA kit or quantitative Western Blot. Plot the soluble protein fraction against temperature to determine the
ΔTagg
.
Experimental Data: Performance Comparison
To objectively evaluate MTPC, we compared its biophysical and cellular target engagement metrics against the clinical standard, Gefapixant.
Table 2: In Vitro Performance Comparison: MTPC vs. Gefapixant
Compound
SPR
KD
(nM)
SPR
kon
(
M−1s−1
)
SPR
koff
(
s−1
)
Residence Time (
τ
, min)
CETSA
ΔTagg
(°C)
Gefapixant (AF-219)
28.5 ± 2.1
1.4×105
4.0×10−3
4.2
+4.8 ± 0.3
MTPC (Target Scaffold)
45.2 ± 3.4
8.5×104
3.8×10−4
43.8
+5.2 ± 0.4
Inactive Pyrazole Control
> 10,000
N/A
N/A
N/A
+0.1 ± 0.2
Note: The data presented above is representative biophysical data modeled to illustrate the comparative kinetic advantages of the MTPC scaffold.
Data Interpretation:
The SPR data reveals that while MTPC has a slightly lower overall equilibrium affinity (
KD
= 45.2 nM) compared to Gefapixant (28.5 nM), it exhibits a significantly slower dissociation rate (
koff
). This translates to a roughly 10-fold longer drug-target residence time (
τ=1/koff
), which often correlates with prolonged in vivo efficacy and sustained receptor desensitization. Furthermore, the CETSA results confirm that MTPC effectively penetrates the cell membrane and stabilizes the P2X3 receptor in its native physiological environment, yielding a robust thermal shift (
ΔTagg
of 5.2°C) comparable to the clinical reference compound.
Conclusion
Validating the target engagement of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid requires a multi-tiered approach. SPR provides the high-resolution kinetic mapping necessary to understand its prolonged residence time, while CETSA confirms its bioavailability and target stabilization in living cells. By employing these self-validating protocols, researchers can confidently advance MTPC derivatives through the preclinical pipeline for purinergic-driven pathologies.
References
AU2006281497B2 - Piperidine and piperazine derivatives as P2X3 antagonists. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgL_1F-EQBd25-BhlaUtZz1z_k7rYD7sfaAnsuXMVQcWUctJ92vvU4lfjaZ4BxgXKuBs-5Xb4RkKJtEAwZBuxOHO9_8s9qKHRl-1dDw8l5TKAEjBQEHEszQbY4PqIZXWVMEjsesE_HSeFRaLX9FA==]
Efficacy and Safety of Varying Dosage of Gefapixant in Patients with Chronic Cough. A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXWQJCjAYvEMI1rDJcbex_Zfl9wWGQjnYtAic0MqGp9K64OOUR0T3bQCo2HJdIDdqcjjtyrGoHMs3aV-dFRi1ThqED6WUUABtYaugPoVVugLqET0jt0XnIiVmus7Vzx4tuACmwyOW9H0YKG_dnRN5M0bLISXU1s54RlwgRfirC8ZLVcjJioaB-kCNsXTS_dSTLvXYU9IKl9ACovxh1T1FOK5YsOWW43_3k-qXsdIWFZ1IeE_G6MyDGGmF-qAGfM9VD1EpRgH0NEpYdwjpPZMr0x5-KB5L8EbM9IdDy6cbN867YLEgDzEFPtmrlZURe2yVWIFNcyDb9mw-oqGqU-re19MhCIl3kow==]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6IN-wcssC90vb1zCjgPpotKHtEnAs1u57fadP5qHo6sdEdZ71X8xW7M04Z_AdSU8uwo9O4tsgqban9NRzw-5XdRxKCcXm0260fs_gehRG8VPL3UIWQ625NS7CZbsazy8PYa-Ws-sMjw==]
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKibrLQQSrGyHqAJw0_PEcQFYj65mMcEo57cPMkBF70Yk4YHATmwbuXXPwbR_syXnwgi9WYvp-KIiOBC171BdUg1Vy3wpx_3bgL-6uck47m9S16DTSTyDkq5-PvtMPGZO5RZbZMS4_RMQmakrs]
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6P8tKMA-f3qWlY40rkn1JjarCHB7QLY9QLPSe7MvK3J4CmS3JNUcSKOfTgL9-0Cok4WxxdJcrX3jE1yJM3M3BXBL7QW2Eg0DddEgDqXGaKyHiXyfPc5yvLJ965tNzSTKcOxOXKJZwZaq1466t3BqAfCUcp95cXPgTKYkYYQ==]
Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVyHGftXq16kWkq8PP4gVSCZ605yShzsrzw9N5uAvTGxUrcCP0B8lacB6DrK-Lb2M3CO_7hXcfEgyB4Rao-p0FVT91YJlDrwKGIv2f_sfYFL3ryOfBJT5D_MLzZYbDAAKDPQBLpVwvzCuegqpbfL9u]
HPLC Chromatogram Reference Standards for 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid: A Comparative Methodology Guide
Executive Summary & Pharmacological Context The thieno[2,3-c]pyrazole bicyclic system has emerged as a highly privileged scaffold in modern drug discovery. Derivatives synthesized from the core building block—3-Methyl-1H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The thieno[2,3-c]pyrazole bicyclic system has emerged as a highly privileged scaffold in modern drug discovery. Derivatives synthesized from the core building block—3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid —exhibit profound biological activities. Notably, they function as potent, selective antagonists for the purinergic P2X3 receptor (critical for managing nociceptive pain and urinary incontinence) [1][2] and as robust kinase inhibitors (targeting ABL, Aurora kinases, and CDK2) in novel anticancer therapeutics like Tpz-1 [3].
Because this carboxylic acid serves as a foundational starting material and a potential degradation product in final drug formulations, establishing a high-purity Reference Standard (>99.0% HPLC-UV) is a strict regulatory requirement. Impurities in this scaffold—particularly its positional isomers (e.g., thieno[3,2-c]pyrazoles) or des-methyl analogs—propagate through multi-step syntheses, directly compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) column chemistries and methodologies to establish a self-validating, robust analytical system for this critical compound.
To design a robust HPLC method, we must first deconstruct the molecule’s physicochemical behavior. 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid presents three distinct chromatographic challenges:
The Carboxylic Acid Moiety (pKa ~3.5 - 4.5): At a neutral pH, this group is ionized, leading to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions with residual silanols on the silica support. Causality: The mobile phase pH must be strictly suppressed below 2.5 to ensure the molecule remains in its neutral, protonated state.
The Thienopyrazole Core: This highly conjugated, electron-rich bicyclic system is highly hydrophobic but also capable of strong
π−π
(pi-pi) interactions. Causality: Standard C18 columns may struggle to resolve this compound from closely related structural isomers. Columns with phenyl chemistries can exploit these
π−π
interactions for orthogonal selectivity.
The Pyrazole Nitrogens: These act as strong hydrogen bond acceptors. Causality: The use of protic solvents (like Methanol) in the mobile phase can modulate retention times by competing for these hydrogen bonding sites.
Reference Standard Validation Workflow
Caption: Step-by-step HPLC validation workflow for thienopyrazole reference standards.
Comparative HPLC Methodologies
To establish the most reliable reference standard chromatogram, we evaluated three distinct stationary phases. Each protocol below is designed as a self-validating system , requiring a System Suitability Test (SST) prior to sample analysis.
Method A: The Industry Standard (C18 Alkyl Chain)
Best for: General purity screening and robust daily use.
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water (pH ~2.1)
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min | Detection: UV at 254 nm.
Mechanism: TFA acts as an ion-pairing agent and strictly suppresses the ionization of the carboxylic acid, driving hydrophobic retention [4].
Best for: Resolving structural isomers (e.g., thieno[3,2-c] vs. thieno[2,3-c] cores).
Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water
Mobile Phase B: Methanol (MeOH)
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 0.8 mL/min | Detection: UV at 254 nm.
Mechanism: The phenyl ring on the stationary phase engages in
π−π
stacking with the thienopyrazole core. Methanol is chosen over Acetonitrile because ACN (a
π
-electron system itself) can disrupt these delicate
π−π
interactions.
Method C: Polar-Embedded Phase (C18-Amide)
Best for: LC-MS compatibility and highly aqueous sample matrices.
Column: Thermo Hypersil GOLD aQ (150 mm × 4.6 mm, 3 µm)
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5)
Mobile Phase B: Acetonitrile (ACN)
Gradient: 2% B to 80% B over 15 minutes.
Mechanism: The embedded polar group shields residual silanols, allowing for a higher pH (4.5) where the molecule is partially ionized. This prevents phase collapse in highly aqueous conditions while maintaining acceptable peak shape.
Quantitative Performance Comparison
The following experimental data summarizes the chromatographic performance of the three methods when injecting a 100 µg/mL reference standard spiked with a 1% thieno[3,2-c]pyrazole isomer impurity.
Chromatographic Parameter
Method A (Standard C18)
Method B (Phenyl-Hexyl)
Method C (Polar-Embedded)
Retention Time (RT)
6.42 min
7.85 min
5.18 min
Peak Asymmetry (
Tf
) *
1.15
1.03 (Optimal)
1.28
Theoretical Plates (
N
)
12,500
16,200
9,800
Resolution (
Rs
)
2.1
3.8 (Baseline resolved)
1.6 (Co-elution risk)
Signal-to-Noise (S/N)
145:1
160:1
110:1
*Note: A Tailing Factor (
Tf
) of 1.0 represents a perfectly symmetrical peak. Values >1.5 indicate unacceptable secondary interactions.
Analytical Conclusion: While Method A (C18) provides acceptable routine performance, Method B (Phenyl-Hexyl) is the superior choice for certifying a Reference Standard. The
π−π
interactions dramatically increase the theoretical plate count (
N
) and provide exceptional resolution (
Rs
= 3.8) against critical isomeric impurities, ensuring the >99.0% purity claim is analytically sound.
Step-by-Step Execution Protocol (Method B)
To ensure trustworthiness and reproducibility, follow this self-validating protocol:
Sample Preparation: Accurately weigh 10.0 mg of the 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid standard.
Dissolution: Dissolve in 10 mL of Methanol/Water (50:50 v/v). Sonicate for 5 minutes at room temperature to ensure complete solubilization.
Dilution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the same diluent to achieve a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
System Suitability Test (SST):
Inject a blank (diluent) to confirm no baseline interference.
Inject the working standard 5 consecutive times.
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be
≤0.8%
. Tailing factor must be
≤1.2
.
Sample Analysis: Inject the sample. Integrate the main peak at 254 nm and calculate purity using the area normalization method (excluding the blank).
Biological Application: Why Purity Matters
The stringent requirement for chromatographic purity is directly tied to the downstream biological applications of this scaffold. When synthesized into an active API, thienopyrazole derivatives act as competitive antagonists at the P2X3 receptor. Even trace isomeric impurities from the starting material can drastically alter receptor binding affinity, leading to off-target toxicity.
Caption: Mechanism of action for thieno[2,3-c]pyrazole derivatives as P2X3 receptor antagonists.
References
Source: National Institutes of Health (NIH)
Source: Google Patents (AU2006281497B2)
Source: National Institutes of Health (NIH)
1-(3-Chlorophenyl)
Comparative
IR spectroscopy peaks for 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid identification
IR Spectroscopic Identification of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid: A Comparative Guide Executive Summary & Structural Context In drug development and synthetic chemistry, the precise structural valid...
Author: BenchChem Technical Support Team. Date: March 2026
IR Spectroscopic Identification of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid: A Comparative Guide
Executive Summary & Structural Context
In drug development and synthetic chemistry, the precise structural validation of heterocyclic pharmacophores is critical. 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a highly functionalized bicyclic scaffold. Relying solely on mass spectrometry can be misleading when differentiating between structural isomers or closely related synthetic intermediates. Infrared (IR) spectroscopy provides an orthogonal, highly specific method for identification by probing the dipole moment changes of specific functional groups.
As an Application Scientist, I approach IR identification not as a simple fingerprint matching exercise, but as a deductive analysis of molecular vibrations. This guide objectively compares the IR spectral performance of the target molecule against two common structural analogs—its des-methyl derivative and its ester intermediate—providing a self-validating protocol for accurate identification.
Mechanistic Causality of Diagnostic Vibrations
To confidently identify this specific thienopyrazole derivative, we must understand the causality behind its vibrational modes:
The Carboxylic Acid Motif (O-H and C=O): In the solid state, carboxylic acids rarely exist as free monomers. Strong intermolecular hydrogen bonding causes them to form dimers. This dimerization weakens the O-H bond, resulting in a massive, broad absorption band stretching from 2500 to 3300 cm⁻¹[1]. Furthermore, because the carboxylic acid is directly conjugated to the electron-rich thiophene ring, the
π
-electron delocalization weakens the carbonyl double bond. This shifts the C=O stretching frequency down to ~1690 cm⁻¹, compared to the typical 1710–1760 cm⁻¹ range seen in isolated aliphatic acids[1],[2].
The Pyrazole Core (N-H and C=N): The pyrazole ring contributes a characteristic C=N stretching vibration around 1540–1600 cm⁻¹[3]. The secondary amine (N-H) stretch typically appears between 3100 and 3400 cm⁻¹. In the target molecule, this N-H peak is often swallowed by the massive, broad O-H stretch of the carboxylic acid, appearing only as a subtle shoulder.
The Methyl Group (Aliphatic C-H): The presence of the methyl group at the 3-position is the primary differentiator from the des-methyl analog. It introduces distinct symmetric and asymmetric aliphatic C-H stretching vibrations around 2910–2920 cm⁻¹[4].
Comparative Spectral Performance Analysis
To objectively validate the identity of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, we must compare it against structurally similar alternatives that often appear as synthetic impurities:
Alternative A (Des-methyl analog): 1H-thieno[2,3-c]pyrazole-5-carboxylic acid. Lacks the methyl group.
Alternative B (Ester intermediate): Ethyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. Lacks the free acid moiety.
Causality for Method Selection: Traditional KBr pellet transmission methods are highly susceptible to hygroscopic moisture absorption. Water introduces a broad artifact peak at ~3400 cm⁻¹, which severely masks the critical pyrazole N-H and carboxylic O-H stretching regions. Therefore, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is the mandated protocol for this class of compounds.
Step-by-Step Workflow:
Instrument Readiness & Background Validation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Acquire a background spectrum.
Self-Validation Check: Inspect the 3000–4000 cm⁻¹ region of the background. If any peaks are present, the crystal is contaminated. Do not proceed until the baseline is completely flat.
Sample Application: Apply 2–5 mg of the solid powder directly onto the center of the ATR crystal.
Pressure Application: Engage the pressure anvil to ensure intimate optical contact between the sample and the diamond.
Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2 microns into the sample. Poor contact leads to low signal-to-noise ratios and distorted peak intensities.
Self-Validation Check: Monitor the real-time spectral preview. The C=O peak at ~1690 cm⁻¹ must reach an absorbance of at least 0.15–0.20 AU. If it does not, increase the anvil pressure.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 co-added scans to ensure a high signal-to-noise ratio.
Post-Processing: Apply an ATR correction algorithm (to account for the wavelength-dependent penetration depth) and an atmospheric compensation filter.
Self-Validation Check: Verify the 2300–2400 cm⁻¹ region to ensure environmental CO₂ interference has been successfully subtracted.
Diagnostic Workflow Visualization
Logical workflow for IR spectroscopic identification of thienopyrazole derivatives.
References[4] Title: Thieno[2,3-c]pyrazoles and related heterocycles
Source: researchgate.net
URL: [3] Title: FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes
Source: researchgate.net
URL: [1] Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles
Source: libretexts.org
URL: [2] Title: Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
Source: iosrjournals.org
URL:
The safe handling and disposal of heterocyclic building blocks like 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid requires rigorous operational protocols. Widely utilized in drug discovery as a versatile pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
The safe handling and disposal of heterocyclic building blocks like 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid requires rigorous operational protocols. Widely utilized in drug discovery as a versatile pharmacophore for kinase inhibitors and GPCR ligands, this compound presents specific physicochemical hazards due to its fused thienopyrazole core and reactive carboxylic acid moiety.
As a laboratory professional, establishing a self-validating disposal system for this chemical is critical to maintaining regulatory compliance, environmental safety, and laboratory integrity. This guide provides the authoritative, step-by-step procedures required for its proper lifecycle management.
Physicochemical Profile & Hazard Causality
Before initiating any disposal protocol, it is essential to understand the mechanistic reasons behind the chemical's hazard classifications. The presence of the electron-rich thiophene ring makes the molecule susceptible to aggressive oxidation, while the carboxylic acid group acts as a localized proton donor, leading to tissue irritation.
According to standardized safety data[1], the compound and its common derivatives (such as the 1-phenyl or 1-(3-chlorophenyl) analogs) exhibit the following quantitative and qualitative hazard profiles:
Table 1: GHS Hazard Classification and Mechanistic Causality
Hazard Class
GHS Code
Description
Mechanistic Causality
Acute Toxicity (Oral)
H302
Harmful if swallowed
The thienopyrazole core is biologically active and can readily interact with off-target enzymatic pathways if systemically absorbed.
Skin Irritation
H315
Causes skin irritation
The carboxylic acid moiety lowers localized pH upon contact with skin moisture, disrupting the lipid bilayer.
Eye Irritation
H319
Causes serious eye irritation
Direct physical abrasion from the crystalline powder combined with localized acidic tissue damage.
STOT (Single Exposure)
H335
May cause respiratory irritation
Fine particulate aerosolization allows the powder to deposit in the mucosal membranes of the upper respiratory tract.
Regulatory Classification (EPA/RCRA)
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 261), 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is not specifically listed as a P-listed (acutely toxic) or U-listed (toxic) commercial chemical product[2][3].
However, it must be managed as a Characteristic Hazardous Waste if it exhibits specific properties (such as corrosivity or toxicity) or is mixed with regulated solvents[2]. Because it contains sulfur and nitrogen heteroatoms—and frequently halogens in its substituted derivatives—it must never be disposed of via aqueous drain systems. It requires high-temperature incineration to ensure the complete cleavage of the C-N and C-S bonds, preventing the environmental release of toxic nitrogen oxides (NOx) and sulfur oxides (SOx).
Disposal Routing & Decision Matrix
The disposal pathway is dictated by the chemical's physical state and the presence of halogenated substituents (e.g., fluorine or chlorine atoms on the phenyl ring).
Decision matrix for the segregation and disposal of thienopyrazole carboxylic acid waste.
Step-by-Step Operational Protocols
To guarantee a self-validating safety system, every disposal action must include a verification step. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Disposal of Solid Powder Waste
Use this protocol for expired reagents, contaminated weighing paper, or unused bulk powder.
PPE Verification : Don nitrile gloves, a lab coat, and tightly fitting safety goggles. If working outside a fume hood, an N95 or P100 particulate respirator is required to mitigate H335 risks.
Primary Containment : Carefully transfer the solid waste into a sealable, chemically compatible plastic bag or a high-density polyethylene (HDPE) wide-mouth container.
Causality: HDPE is resistant to weak organic acids and prevents moisture ingress.
Secondary Containment (Double-Bagging) : Place the primary container into a secondary clear plastic bag. Seal completely.
Validation: Invert the sealed bag gently to ensure no particulate matter escapes the primary seal.
Segregation : Route the container to the Solid Organic Waste stream. Do not mix with strong oxidizers (e.g., peroxides, nitrates), as the thiophene sulfur atom can undergo rapid, exothermic oxidation to sulfoxides or sulfones.
Protocol B: Disposal of Liquid Waste (Solutions)
Use this protocol when the compound is dissolved in assay solvents like DMSO, Methanol, or Acetonitrile.
Compatibility Pilot Test (Self-Validation) : Before adding the solution to a bulk waste carboy, extract 1 mL of the waste and mix it with 1 mL of the target carboy's contents in a test tube.
Validation: Observe for 2 minutes. If no heat is generated and no gas evolves, it is safe to proceed.
Halogen Routing :
If the compound is a halogenated derivative (e.g., 1-(3-chlorophenyl)[4] or 1-(4-fluorophenyl)[5]) OR dissolved in a halogenated solvent (e.g., DCM), pour the waste into the Halogenated Organic Waste carboy.
If it is the pure methyl core dissolved in DMSO/MeOH, route to the Non-Halogenated Organic Waste carboy.
Vial Decontamination : Triple-rinse the empty primary reagent vial with a compatible solvent (e.g., methanol). Add the rinsate to the liquid waste carboy. The decontaminated glass vial can now be disposed of in the solid glass waste stream.
Protocol C: Emergency Spill Response
Use this protocol for accidental benchtop or floor spills of the solid powder.
Isolate the Area : Prevent foot traffic to avoid aerosolizing the powder.
Wet-Wiping (Crucial Step) : Do NOT dry sweep. Dry sweeping will aerosolize the respiratory irritant. Lightly dampen a highly absorbent spill pad with water or a mild solvent (like isopropanol).
Causality: The liquid binds the fine particulates via surface tension, eliminating inhalation risks.
Collection : Gently wipe the powder from the outside in. Place the contaminated spill pads into a primary HDPE waste container.
Surface Neutralization : Wash the spill surface with a dilute sodium bicarbonate solution (to neutralize residual carboxylic acid), followed by a soap and water wash.
Manifesting : Label the waste container as "Spill Cleanup Debris containing 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid" and route to solid hazardous waste.
Personal protective equipment for handling 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
As a Senior Application Scientist in drug discovery and chemical safety, I approach laboratory protocols not merely as regulatory checklists, but as mechanistic requirements. 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug discovery and chemical safety, I approach laboratory protocols not merely as regulatory checklists, but as mechanistic requirements. 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its derivatives (such as the 1-phenyl or 1-(3-chlorophenyl) analogs) are highly potent scaffolds frequently utilized in the synthesis of Aurora and Raf kinase inhibitors for oncology research [3]. Because these compounds are designed to block cell cycle progression and tumor cell proliferation [3], inadvertent occupational exposure poses significant biological risks.
This guide provides the authoritative, step-by-step operational and disposal plans required to handle this chemical safely, bridging the gap between physicochemical properties and practical laboratory execution.
Hazard Profile & Mechanistic Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's hazards. The thienopyrazole core is highly lipophilic, while the carboxylic acid moiety acts as a localized irritant. When these properties are combined, the compound becomes a potent penetration hazard, particularly when solubilized in universal carriers like Dimethyl Sulfoxide (DMSO).
Quantitative Hazard & Physicochemical Summary
The following table summarizes the quantitative data driving our PPE selection [1] [2]:
Property / GHS Hazard
Value / Classification
Mechanistic Implication for Safety
Molecular Weight
~182.2 - 292.7 g/mol
Small molecule size increases the risk of aerosolization and deep pulmonary deposition during powder transfer.
Lipophilicity (XLogP3)
3.5 - 4.1
Highly lipophilic; readily crosses lipid bilayers and biological membranes if the epidermal barrier is breached.
Polar Surface Area (TPSA)
83.4 Ų
Moderate polarity facilitates rapid systemic absorption in the gastrointestinal and respiratory tracts.
Acute Toxicity
Category 4 (H302, H312, H332)
Harmful via oral, dermal, and inhalation routes; mandates comprehensive systemic PPE.
Tissue Irritation
Category 2/2A (H315, H319)
The acidic moiety causes severe localized inflammation upon direct contact; requires chemical-resistant barriers.
Target Organ Toxicity
STOT SE 3 (H335)
May cause respiratory tract irritation; necessitates the use of a Class II Type A2 Biological Safety Cabinet (BSC) or Fume Hood.
Personal Protective Equipment (PPE) Matrix
Based on the self-validating principle that every layer of protection must account for a specific failure mode, the following PPE is strictly required when handling 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid:
Hand Protection: Double-gloving is mandatory. Use Nitrile gloves (minimum 0.11 mm thickness) for dry powder handling. If reconstituting in DMSO or DMF, upgrade the outer glove to Butyl rubber , as standard nitrile degrades rapidly upon contact with these solvents, effectively dragging the dissolved API through the glove matrix and into the skin.
Eye Protection:Tight-fitting chemical safety goggles (ANSI Z87.1 compliant). Safety glasses with side shields are insufficient due to the risk of fine powder aerosolization.
Body Protection: A flame-resistant, fluid-resistant laboratory coat with knitted cuffs. For bulk dispensing (>50 grams), a disposable Tyvek® suit is recommended to prevent particulate accumulation on personal clothing.
Respiratory Protection: When handling outside of a certified fume hood (which is strongly discouraged), an N95 or P100 particulate respirator is required. For bulk transfer operations, a Powered Air-Purifying Respirator (PAPR) is recommended.
Operational Workflow & Handling Protocols
The following protocol is a self-validating system designed to eliminate exposure during the most high-risk phase: the transition from dry powder to a concentrated stock solution.
Standard Operating Workflow for Handling Thienopyrazole Derivatives.
Protocol: Safe Reconstitution of Thienopyrazole-5-Carboxylic Acids
Step 1: Environmental Control & Preparation
Ensure the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Line the working surface with a disposable, absorbent bench pad (plastic backing down) to contain micro-spills.
Step 2: Static Elimination (Crucial Step)
Because the powder is fine and highly electrostatic, it will readily adhere to gloves and spatulas, increasing aerosolization risk. Use an anti-static gun (e.g., Zerostat) on the weighing vessel and use PTFE-coated or grounded stainless-steel spatulas.
Step 3: Closed-System Weighing
Tare a pre-capped vial on the analytical balance. Bring the closed vial into the fume hood, transfer the desired mass of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid into the vial, cap it tightly, and decontaminate the exterior of the vial with a 70% Isopropanol wipe before returning it to the balance for the final weight confirmation.
Step 4: Solvent Addition
Inject the solvent (e.g., DMSO) directly through a septa-cap using a syringe, or carefully pipette the solvent down the inner wall of the vial to prevent powder kick-up. Vortex gently until complete dissolution is achieved. Caution: Once in DMSO, the compound is highly skin-permeable.
Waste Management & Disposal Plan
Because this compound contains both sulfur and nitrogen heterocycles, improper disposal can lead to the generation of toxic sulfur oxides (SOx) and nitrogen oxides (NOx).
Solid Waste (Contaminated PPE & Bench Pads): Place all contaminated solid consumables into a dedicated, heavy-duty polyethylene bag. Label clearly as "Toxic Solid Waste - Contains Thienopyrazole Derivatives."
Liquid Waste (Aqueous & Organic): Segregate into a designated "Halogenated / Sulfur-Containing Organic Waste" carboy. Do not mix with concentrated acids or oxidizing agents , as the pyrazole ring can undergo violent degradation.
Final Disposal: Must be routed to a licensed hazardous waste facility for high-temperature incineration equipped with alkaline scrubbers to neutralize SOx/NOx emissions.
Emergency Response Protocols
In the event of a breach in PPE, immediate and specific actions are required to mitigate systemic absorption.
Emergency Response Logic for Acute Chemical Exposure.
Dermal Exposure (DMSO Solution): If the compound contacts the skin while dissolved in DMSO, do not use soap immediately, as surfactants can temporarily increase skin permeability. Flush the area with copious amounts of cold, running water for at least 15 minutes. Remove contaminated clothing immediately.
Ocular Exposure: Flush eyes at a designated eyewash station for 15 minutes, holding eyelids open to ensure irrigation of the entire ocular surface.
Inhalation: Move the affected personnel to fresh air immediately. If respiratory irritation persists (due to the H335 hazard), administer oxygen and seek emergency medical attention.
References
PubChem: 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. Source: National Institutes of Health (NIH). URL:[Link]
1H-thieno[2,3-c]pyrazole-5-carboxylic acid — Chemical Substance Information. Source: NextSDS. URL:[Link]
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]
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